Product packaging for O-Methylhydroxylamine(Cat. No.:CAS No. 67-62-9)

O-Methylhydroxylamine

Cat. No.: B1196313
CAS No.: 67-62-9
M. Wt: 47.057 g/mol
InChI Key: GMPKIPWJBDOURN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Trajectories

The story of O-Methylhydroxylamine is intrinsically linked to the broader history of hydroxylamine (B1172632) chemistry. Hydroxylamine (NH₂OH) itself was first prepared in 1865 by Wilhelm Clemens Lossen. nih.gov The subsequent exploration of its derivatives led to the synthesis of O-alkylated hydroxylamines. Early methods for preparing these compounds, including this compound, were developed around the turn of the 20th century. For instance, Dunstan and Goulding in 1901 described the O-methylation of acetone (B3395972) oxime using methyl iodide and sodium methoxide, which upon hydrolysis, yields the O-alkylated hydroxylamine. google.com

A significant leap in the understanding and application of the broader class of alkoxyamines, to which this compound belongs, occurred in the latter half of the 20th century. In 1974, the radical reactivity of alkoxyamines was discovered, noting that they can undergo homolysis of the C–ON bond to generate a stable nitroxyl (B88944) radical and a transient alkyl radical. This discovery laid the groundwork for a major advancement in polymer chemistry. In 1985, the pivotal role of alkoxyamines as initiators in Nitroxide-Mediated Polymerization (NMP) was patented, a technique that allows for the synthesis of polymers with controlled molecular weights and architectures.

The research trajectory of this compound itself has evolved from its initial use as a reagent in organic synthesis to a sophisticated tool in molecular biology. Its application as a mutagen in early genetic studies highlighted its interaction with nucleic acids. nih.gov More recently, its function as a base excision repair inhibitor has placed it at the forefront of cancer research, where it is studied as an adjuvant to chemotherapy. chemicalbook.comglpbio.com This evolution reflects a broader trend in chemistry, where fundamental reagents are repurposed and refined for highly specific and impactful applications in biological systems.

Foundational Principles of Alkoxyamine Chemistry Relevant to this compound

The chemical behavior of this compound is dictated by the properties of its alkoxyamine structure. The core of its reactivity lies in the nucleophilicity of the nitrogen atom and its condensation reaction with carbonyl compounds.

The primary reaction of this compound is its condensation with aldehydes and ketones to form O-methyl oximes. wikipedia.org This reaction is highly efficient and proceeds under mild conditions, often in aqueous or alcoholic solutions. psu.edu The formation of the oxime bond (C=N-O) is reversible, but the resulting O-methyl oximes are generally stable, making this a robust method for chemical ligation. chemrxiv.org The rate of oxime formation can be influenced by pH; catalysis by aniline (B41778) and related compounds can accelerate the reaction. nih.gov Boronic acids have also been shown to dramatically accelerate oxime condensations at neutral pH. chemrxiv.orgresearchgate.net

Another fundamental principle of alkoxyamine chemistry is the homolytic cleavage of the N-O bond, although this is more relevant to sterically hindered or specifically designed alkoxyamines used in polymer chemistry (NMP) than to this compound under typical synthetic conditions. The strength of the C-O-N linkage is central to the stability and reactivity of alkoxyamines. In the context of NMP, the reversible cleavage of the C–ON bond is the key principle, allowing for controlled radical polymerization. rsc.org For a simple alkoxyamine like this compound, the N-O bond is relatively stable, but its reactivity profile is dominated by the nucleophilic character of the terminal amino group.

Structural Framework and Nomenclature Conventions

This compound is systematically named as such in accordance with IUPAC nomenclature, which clearly indicates a hydroxylamine (NH₂OH) core with a methyl group (CH₃) attached to the oxygen atom. wikipedia.org It is also commonly referred to as methoxyamine. wikipedia.orgnih.gov Its isomeric counterpart is N-methylhydroxylamine, where the methyl group is attached to the nitrogen atom.

The compound is a colorless, volatile liquid at room temperature. wikipedia.org For ease of handling and stability, it is frequently supplied and used as its hydrochloride salt, this compound hydrochloride (or methoxyamine hydrochloride), which is a white to off-white crystalline solid. nih.govscbt.com

Below are tables detailing the structural and identification parameters for this compound and its hydrochloride salt.

Interactive Table 1: Structural and Identification Data for this compound

PropertyValueSource(s)
IUPAC Name This compound wikipedia.orgnih.govnih.gov
Synonyms Methoxyamine, Methoxylamine, (Aminooxy)methane wikipedia.orgnih.gov
CAS Number 67-62-9 wikipedia.orgnih.gov
Molecular Formula CH₅NO wikipedia.orgnih.gov
Molecular Weight 47.057 g/mol wikipedia.orgnih.govnih.gov
SMILES CON wikipedia.org
InChI InChI=1S/CH5NO/c1-3-2/h2H2,1H3 wikipedia.orgnih.gov
InChIKey GMPKIPWJBDOURN-UHFFFAOYSA-N wikipedia.orgnih.gov

Interactive Table 2: Structural and Identification Data for this compound Hydrochloride

PropertyValueSource(s)
IUPAC Name This compound;hydrochloride nih.govpharmacompass.com
Synonyms Methoxyamine hydrochloride, Methoxyammonium chloride nih.govscbt.compharmacompass.com
CAS Number 593-56-6 nih.gov
Molecular Formula CH₆ClNO or CH₃ONH₂·HCl nih.govpharmacompass.com
Molecular Weight 83.52 g/mol nih.govpharmacompass.com
SMILES CON.Cl nih.gov
InChI InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H nih.gov
InChIKey XNXVOSBNFZWHBV-UHFFFAOYSA-N nih.govpharmacompass.com

Interactive Table 3: Physicochemical Properties

PropertyThis compoundThis compound HydrochlorideSource(s)
Appearance Colorless volatile liquidWhite to off-white crystalline powder wikipedia.orgnih.govscbt.com
Melting Point -86.4 °C149-152 °C (decomposes) wikipedia.orgthomassci.com
Boiling Point 48.1-50 °CDecomposes wikipedia.orgnih.gov
Solubility in Water MiscibleSoluble wikipedia.orgnih.govscbt.com
Vapor Pressure 297.5 mmHg at 25°CNot applicable wikipedia.org
Refractive Index (n_D) 1.4164 at 20°CNot applicable wikipedia.orgnih.gov

Detailed Research Findings

The utility of this compound in contemporary research is broad. One of its most well-documented applications is in the derivatization of carbonyl-containing compounds, such as ketosteroids, for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comthomassci.com The formation of the O-methyl oxime derivative increases the volatility and thermal stability of the analyte, improving chromatographic separation and detection.

In the field of proteomics, this compound and other hydroxylamine derivatives are used to cleave certain ester linkages that can form as side-products during labeling procedures, such as with tandem mass tags (TMT), thereby "cleaning up" samples for more accurate quantitative analysis. nih.govbiorxiv.org It is also employed in more specialized applications, such as in the elution of proteins modified with specific chemical probes from affinity resins. nih.gov

Recent research has also explored the kinetics of oxime formation with this compound in detail. For instance, studies have quantified the second-order rate constants for its reaction with various aldehydes, providing valuable data for designing dynamic combinatorial libraries and bioconjugation strategies. chemrxiv.orgnih.govchemrxiv.org The reaction with 2-formylphenylboronic acid, for example, exhibits exceptionally fast kinetics at neutral pH. chemrxiv.orgresearchgate.net

Spectroscopic data for this compound and its hydrochloride salt are well-characterized, providing standard references for compound identification.

Interactive Table 4: Spectroscopic Data for this compound Hydrochloride

Spectroscopic TechniqueKey Signals/FeaturesSource(s)
¹H NMR (in D₂O)Singlet at ~3.88 ppm corresponding to the -OCH₃ protons. chemicalbook.com
¹³C NMR Data available in spectral databases. rsc.orgrsc.org
FTIR (KBr Pellet)Characteristic peaks corresponding to N-H, C-H, and N-O vibrations. nih.govcore.ac.ukupi.edumdpi.com
Mass Spectrometry Molecular ion peak corresponding to the free base (m/z = 47). chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5NO B1196313 O-Methylhydroxylamine CAS No. 67-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-methylhydroxylamine
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InChI

InChI=1S/CH5NO/c1-3-2/h2H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GMPKIPWJBDOURN-UHFFFAOYSA-N
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Canonical SMILES

CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO
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Related CAS

593-56-6 (hydrochloride)
Record name O-Methylhydroxylamine
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DSSTOX Substance ID

DTXSID8043862
Record name Methoxyamine
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Molecular Weight

47.057 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Hawley]
Record name Methoxyamine
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Boiling Point

49-50 °C @ 760 MM HG
Record name O-METHYLHYDROXYLAMINE
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Solubility

SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER
Record name O-METHYLHYDROXYLAMINE
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Vapor Pressure

291.0 [mmHg]
Record name Methoxyamine
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Color/Form

MOBILE LIQUID

CAS No.

67-62-9
Record name O-Methylhydroxylamine
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Advanced Synthetic Methodologies and Preparative Chemistry of O Methylhydroxylamine and Its Analogues

O-Alkylation Strategies for Hydroxylamine (B1172632) Derivatives

The O-alkylation of hydroxylamine and its N-substituted derivatives represents a primary and versatile route for the synthesis of O-alkylhydroxylamines, including O-methylhydroxylamine. wikipedia.org This approach involves the formation of a bond between the hydroxylamine oxygen and an alkyl group.

The synthesis of this compound can be efficiently achieved through the O-methylation of a protected hydroxylamine, such as an oxime, followed by hydrolysis. wikipedia.org A common industrial and laboratory method involves the O-methylation of acetone (B3395972) oxime. The resulting O-methylated oxime, (CH₃)₂C=NOCH₃, is then hydrolyzed to yield this compound and acetone. wikipedia.org This two-step process is advantageous as it avoids the potential for undesired N-alkylation.

Another general strategy involves the O-alkylation of N-protected hydroxylamine derivatives, like tert-butyl N-hydroxycarbamate, with methanesulfonates, followed by deprotection under acidic conditions. organic-chemistry.org A "direct cycle" approach has also been developed where a protecting group, 1,2-diphenylmaleimide, reacts with hydroxylamine hydrochloride, followed by O-alkylation assisted by ultrasound and microwave irradiation, and subsequent hydrolysis to release the O-alkylated hydroxylamine hydrochloride in good yields. rsc.org

Table 1: Selected O-Alkylation Protocols for Hydroxylamine Analogues
MethodKey ReagentsTarget Compound TypeKey FeaturesReference
Alkylation of Acetone OximeAcetone oxime, Methylating agent (e.g., Dimethyl sulfate), H₂O (for hydrolysis)This compoundTwo-step process involving formation and subsequent hydrolysis of the O-methylated oxime. wikipedia.org wikipedia.org
Alkylation of N-Hydroxycarbamatetert-Butyl N-hydroxycarbamate, Alcohol-derived methanesulfonates, Acid (for deprotection)O-Substituted hydroxylaminesA direct method for preparing various O-substituted hydroxylamines from alcohols. organic-chemistry.org organic-chemistry.org
"Direct Cycle" Synthesis1,2-Diphenylmaleimide, Hydroxylamine hydrochloride, Alkyl halides, Ultrasound/MicrowaveO-Alkylated hydroxylaminesUses a recoverable protecting group, enhancing atom economy. rsc.org rsc.org

Achieving stereochemical control during O-alkylation is crucial when synthesizing chiral molecules. While direct asymmetric O-alkylation of hydroxylamine itself is not common, stereocontrol is a significant consideration in the synthesis of more complex, N,O-disubstituted hydroxylamine analogues. mdpi.com

Optimization of O-Methylation Protocols

Methanolysis Approaches for Hydroxylamine Sulfonates

An alternative and direct route to this compound involves the methanolysis of hydroxylamine-O-sulfonic acid (HOSA) or its salts. wikipedia.org In this reaction, methanol (B129727) acts as both the solvent and the methyl source, displacing the sulfonate group to form this compound. wikipedia.org

The reaction is represented as: H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻ wikipedia.org

Hydroxylamine-O-sulfonic acid is a versatile reagent known for its ability to act as both an electrophilic and nucleophilic aminating agent. ntu.ac.ukwikipedia.org Its use in this context provides a straightforward pathway to this compound, often yielding the product as a hydrochloride salt, which is a common commercial form. wikipedia.org

Direct Amination Methodologies Utilizing this compound

This compound is a key reagent for the direct introduction of an amino group (–NH₂) onto electron-deficient aromatic rings. It participates in several types of nucleophilic aromatic substitution reactions where a hydrogen atom is replaced.

This compound is particularly effective in the direct amination of nitroarenes through a process that can be classified as Nucleophilic Aromatic Substitution for Hydrogen (NASH). researchgate.netrsc.orgrsc.org This reaction typically requires a strong base and a copper catalyst to proceed efficiently. rsc.orgrsc.org The amination occurs preferentially at the ortho or para positions relative to the electron-withdrawing nitro group. researchgate.netrsc.org In certain cases, particularly with 3-substituted nitrobenzenes bearing a substituent with a lone pair of electrons, amination can selectively occur at the more sterically hindered 2-position. researchgate.netrsc.orgresearchgate.net This method provides a powerful tool for synthesizing aminonitroarenes, which are valuable intermediates in pharmaceuticals and materials science. rsc.org

Table 2: Copper-Catalyzed Direct Amination of Nitroarenes with this compound
Nitroarene SubstrateBaseCatalystProduct(s) (ortho:para ratio)YieldReference
Nitrobenzenet-BuOKCuCl₂2-Nitroaniline & 4-Nitroaniline (55:45)76% rsc.orgrsc.org
4-Chloronitrobenzenet-BuOKCuCl₂4-Chloro-2-nitroaniline85% rsc.orgrsc.org
3-Nitrotoluenet-BuOKCuCl₂2-Methyl-6-nitroaniline & 4-Methyl-2-nitroaniline (80:20)78% rsc.orgrsc.org
3-Nitroanisolet-BuOKCuCl₂2-Methoxy-6-nitroaniline85% rsc.orgrsc.org

This compound also serves as an aminating agent in Vicarious Nucleophilic Substitution (VNS) reactions. researchgate.netsci-hub.sedergipark.org.tr The VNS reaction is a specific type of NASH where the nucleophile contains a leaving group at the nucleophilic center. organic-chemistry.orgwikipedia.org In the case of amination with this compound, the methoxy (B1213986) group (–OCH₃) functions as the "vicarious" leaving group. sci-hub.se

The mechanism involves the initial addition of the deprotonated this compound (H₂N-O⁻) to an electron-deficient aromatic ring (like a nitroarene) to form a σH-adduct. sci-hub.seorganic-chemistry.org This is followed by a base-induced β-elimination of the methoxy group (as methanol or methoxide), which facilitates the departure of a vicariously substituted hydrogen atom and re-aromatization of the ring. sci-hub.se VNS provides a powerful and direct route for introducing an amino group onto electrophilic aromatic and heteroaromatic systems. researchgate.netdergipark.org.tr

Amination of Nitroarenes via Nucleophilic Aromatic Substitution for Hydrogen (NASH)

Synthetic Routes for N,O-Disubstituted Hydroxylamines

The synthesis of N,O-disubstituted hydroxylamines is a critical area of organic chemistry, given their presence in bioactive molecules and their utility as synthetic intermediates. mdpi.com The reduction of oxime ethers stands out as a highly step- and atom-economical method for this purpose. mdpi.comresearchgate.net A significant challenge in this transformation is the selective reduction of the carbon-nitrogen double bond (C=N) while preserving the labile nitrogen-oxygen single bond (N-O), which is susceptible to reductive cleavage. mdpi.comresearchgate.netnih.gov Traditional methods often relied on stoichiometric reducing agents like borohydrides, hydrosilanes, or organotin hydrides, which generate significant waste. researchgate.netresearchgate.net Consequently, modern research has shifted towards developing more sustainable catalytic methods. nih.gov

Catalytic hydrogenation of oximes is a direct route to hydroxylamine derivatives, but it is complicated by the potential for over-reduction, which cleaves the weak N-O bond to yield primary amines as side products. nih.gov The development of chemoselective catalysts that favor C=N bond reduction is therefore essential.

Early successful systems utilized heterogeneous platinum-based catalysts, such as Adams' catalyst (PtO₂), with hydrogen gas, often requiring stoichiometric amounts of a strong Brønsted acid. nih.gov More recent advancements have introduced a variety of catalytic systems with improved performance and milder reaction conditions. For instance, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the hydrogenation of oxime ethers, providing access to O-substituted hydroxylamines. nih.gov Earth-abundant metal catalysts, particularly those based on nickel, have also emerged as powerful tools. In 2022, a nickel-catalyzed asymmetric reduction of oximes was reported to proceed with high efficiency under 50 bar of hydrogen pressure, demonstrating excellent yields for the resulting N,O-disubstituted hydroxylamines. mdpi.com

Catalyst/ReagentSubstrate TypeKey Features & FindingsReference
PtO₂ (Adam's catalyst) / H₂ / AcidOximesOne of the first competent systems; requires strong acid. Platinum chemoselectively reduces the C=N bond in acidic media. nih.gov
B(C₆F₅)₃ / H₂Oxime EthersA metal-free organocatalytic system for racemic hydrogenation. nih.gov
Nickel Complex / H₂KetoximesEarth-abundant metal catalyst providing excellent yields (up to 99%) and tolerating various functional groups, including aryl halides and nitro groups. mdpi.com
Pd/C / H₂ / AcidOximesIn strongly acidic media, palladium tends to favor N-O bond scission, leading to iminium species and subsequent reduction to primary amines. nih.gov

The synthesis of chiral hydroxylamines is of significant interest for the development of pharmaceuticals and agrochemicals. bohrium.com Asymmetric hydrogenation of oximes and their ethers represents the most direct pathway to these valuable compounds, but it is a challenging transformation due to difficulties in controlling stereoselectivity and preventing N-O bond cleavage. bohrium.com

Significant progress has been made using transition-metal catalysts coordinated with chiral ligands. Iridium-based complexes have been particularly effective. Chiral cyclometalated Ir(III) complexes, for example, can catalyze the enantioselective hydrogenation of O-substituted oximes. mdpi.com These reactions can achieve high enantioselectivity, although they may require high pressures and acidic conditions. nih.govmdpi.com For example, the hydrogenation of certain oxime ethers using a chiral iridium catalyst yielded the corresponding N-methoxy amphetamine analogue with an 86% enantiomeric excess (ee). nih.gov

A major breakthrough was the development of an asymmetric hydrogenation of oximes using an earth-abundant nickel catalyst. mdpi.comincatt.nl This system, employing a Ni(OAc)₂·4H₂O precursor with a chiral bisphosphine ligand, demonstrated high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) for a broad range of N,O-disubstituted hydroxylamines. mdpi.commdpi.comincatt.nl The reaction tolerates numerous functional groups, such as aryl halides, nitro groups, and esters, making it a versatile and powerful synthetic tool. mdpi.com

Catalyst SystemSubstrate TypeYieldEnantioselectivity (e.r. or ee)Reference
Chiral Iridium(III) ComplexO-substituted oximes90%92:8 e.r. nih.gov
[Ir2] CatalystE/Z OximesGoodUp to 95% ee mdpi.comincatt.nl
Nickel / (S,S)-Ph-BPE LigandAromatic KetoximesUp to 99%Up to 99% ee mdpi.commdpi.com
Ir/Zhaophos / In(OTf)₃Aromatic KetoximesHighHigh mdpi.com

A versatile, multi-step strategy for accessing complex N,O-disubstituted hydroxylamines involves the palladium-catalyzed synthesis of allylic oximes, which are then reduced. mdpi.com In the first step, oximes are used as nucleophiles in a palladium-catalyzed allylic substitution reaction. researchgate.net The oxygen atom of the oxime typically acts as the nucleophile, reacting with a π-allyl palladium intermediate to form an O-allylated oxime ether. researchgate.net Using Pd(PPh₃)₄ as a catalyst with an allylic carbonate substrate, for instance, selectively yields the linear O-allylated product under mild, base-free conditions. researchgate.net Another approach involves the palladium-catalyzed decarboxylation of allyloxycarbonyl oximes to afford the corresponding allyl oximes in high yields at room temperature. researchgate.net

Once the allylic oxime ether is formed, the C=N bond can be reduced using the catalytic methods described previously (see 2.4.1) to furnish the final allylic N,O-disubstituted hydroxylamine. mdpi.com This two-stage process allows for the construction of complex hydroxylamine structures with high functional group tolerance, accommodating groups like methyl esters, aryl halides, and nitriles. mdpi.com

CatalystSubstratesSolvent/BaseProductReference
Pd(PPh₃)₄Oxime + Allylic Carbonate(Base-free)Linear O-allylated oxime ether researchgate.net
Pd(PPh₃)₄Allyloxycarbonyl OximeDCMAllyl Oxime researchgate.net
Palladium(II) CatalystOxime + Allylic Acetate (B1210297)K₂CO₃ or Et₂ZnO-allylated oxime ether researchgate.net

Asymmetric Reduction Approaches

Synthesis of Specialized this compound-Containing Linkers

This compound and its derivatives are foundational components in the synthesis of bifunctional linkers used extensively in chemical biology and bioconjugation. These linkers enable the stable connection of different molecular entities, such as carbohydrates to proteins or reporter molecules.

A class of highly versatile linkers for creating stable glycoconjugates is the N-glycosyl-N-alkyl-methoxyamine bifunctional linkers. acs.orgnih.gov These linkers possess a methoxyamine group for efficient conjugation to the reducing end of carbohydrates and a second terminal functional group for attachment to a desired probe. acs.orgnih.gov This second functional group can be varied to include an amine, azide, thiol, or carboxylic acid, allowing for a wide range of subsequent conjugation chemistries such as amide ligation, 'click' chemistry, or thiol-maleimide coupling. acs.orgresearchgate.netnih.gov

Linker FeatureDescriptionReference
Core StructureN-alkyl-methoxyamine backbone. acs.org
Carbohydrate Conjugation GroupN-methoxyamine functional group. acs.orgnih.gov
Terminal Functional GroupsAmine, Azide, Thiol, Carboxylic Acid. acs.orgnih.gov
Synthetic EfficiencyRapid (3-4 steps), often one-pot, with 51-96% overall yields. acs.orgnih.govresearchgate.net
ApplicationsSynthesis of glycoconjugates with biotin, fluorescent probes, or proteins. researchgate.netnih.gov

Methyl N,O-hydroxylamine linkers provide a straightforward and rapid method for functionalizing complex biomolecules, particularly fragments of the bacterial cell wall component peptidoglycan (PG). nih.govnih.gov This methodology allows for the installation of various chemical handles in a single step, facilitating the study of host-pathogen interactions. nih.gov

In a key application, methyl N,O-hydroxylamine linkers were incorporated onto muramyl dipeptide (MDP), a synthetic PG derivative known to stimulate an immune response. nih.govnih.gov The synthesis is typically performed by dissolving the muramyl peptide and an excess of the methyl N,O-hydroxylamine linker in a sodium acetate buffer at pH 4.5. nih.gov The resulting functionalized MDP, which retains its biological activity, is amenable to standard bioconjugation techniques. nih.govnih.gov For example, it can be coupled to fluorophores via N-hydroxylsuccinimide (NHS) chemistry or immobilized on surfaces for analysis by surface plasmon resonance. nih.govnih.gov This approach provides a powerful framework for developing immunomodulators, adjuvants, and chemical probes to better understand the innate immune system. nih.gov

Linker Synthesis StepReagents and ConditionsYieldReference
Step 1 (Boc Protection)N-Boc-N-methylhydroxylamine, NaH, DMF78-98% researchgate.net
Step 2 (Deprotection)TFA, CH₂Cl₂ anhydrousQuantitative researchgate.net
BioconjugationMuramyl peptide, Methyl N,O-hydroxylamine linker, 1M Sodium Acetate Buffer (pH 4.5)- nih.gov

Mechanistic Organic and Inorganic Chemistry of O Methylhydroxylamine

Nucleophilic Addition Reactions of O-Methylhydroxylamine

This compound, with its lone pair of electrons on the nitrogen atom, functions as a potent nucleophile, readily attacking electron-deficient centers. This reactivity is most prominently observed in its reactions with carbonyl compounds and other electrophilic species.

Formation of Oximes and Imines from Carbonyl Compounds

The reaction of this compound with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of O-methyl oxime ethers. This condensation reaction proceeds via a nucleophilic addition of the hydroxylamine (B1172632) to the carbonyl carbon, forming an unstable tetrahedral carbinolamine intermediate. nih.govresearchgate.net Subsequent elimination of a water molecule from this intermediate yields the final oxime ether product. nih.gov

Stereoselectivity in Oxime Ether Synthesis (E/Z Isomerization)

The formation of the C=N double bond in the oxime ether product introduces the possibility of stereoisomerism, resulting in (E) and (Z) isomers. The synthesis often yields a mixture of these isomers. google.comtubitak.gov.tr The ratio of these isomers is influenced by several factors, including the structure of the carbonyl compound and the reaction conditions. For instance, the position of a keto group within a long carbon chain can affect the resulting E/Z ratio. tubitak.gov.tr

Research has shown that reaction conditions can be manipulated to favor one isomer over the other. Mechanochemical methods, such as liquid-assisted grinding (LAG), and microwave-assisted synthesis have been shown to provide higher stereoselectivity, often favoring the (E) isomer, compared to traditional solvent-based methods. nih.govmdpi.com In some cases, complete stereoselectivity can be achieved. mdpi.com Furthermore, treatment of an E/Z isomer mixture with acid can facilitate rearrangement to the thermodynamically preferred E configuration. researchgate.netgoogle.com

Starting MaterialsMethodConditionsTimeE/Z RatioReference
Quinuclidin-3-one + this compound HClDry Grinding-60 min56:44 nih.gov
Quinuclidin-3-one + this compound HClLAGEthanol10 min100:0 nih.gov
Quinuclidin-3-one + this compound HClLAGHexane5 min100:0 nih.gov
Methyl 2-(phenoxymethyl)phenylglyoxylate + this compound HClSolventMethanol (B129727), reflux9 hoursMixture google.com
Product from above + HCl gasIsomerizationMethylene (B1212753) Chloride, 20°C12 hoursE-isomer google.com
Kinetic and Thermodynamic Aspects of Carbonyl Condensation

The rate-pH profile of these reactions indicates that the rate-determining step can change with acidity. scielo.br At neutral or mildly acidic pH, the dehydration of the tetrahedral intermediate is typically the slowest, and therefore rate-determining, step. In more acidic solutions, the attack of the nucleophile on the protonated carbonyl group becomes rate-limiting. researchgate.net The small steric footprint of the methyl group in this compound, compared to larger substituents, influences the equilibrium constant for the formation of the addition intermediate. scielo.br

Reactivity with Other Electrophilic Centers

Beyond carbonyl compounds, this compound can act as a nucleophile toward other electrophilic centers. A notable example is its reaction with the pentacyanonitrosylferrate(II) ion, also known as the nitroprusside ion, [Fe(CN)₅NO]²⁻. researchgate.net In this reaction, this compound attacks the nitrogen atom of the nitrosyl ligand. researchgate.net

The reaction, studied in aqueous solution, follows a second-order rate law: R = k_exp[[Fe(CN)₅NO]²⁻][NH₂OCH₃]. researchgate.net The main products of this nucleophilic addition and subsequent decomposition are nitrous oxide (N₂O), methanol (CH₃OH), and the aquapentacyanoferrate(II) complex, [Fe(CN)₅H₂O]³⁻. researchgate.net The experimental rate constant is significantly lower than that observed for similar reactions with hydroxylamine, and the reaction follows a different rate law, highlighting the influence of the O-methyl group on reactivity. researchgate.net

ParameterValueConditionsReference
k_exp(4.1 ± 0.4) × 10⁻⁴ M⁻¹ s⁻¹25 ± 0.2 °C, pH 7.1 researchgate.net
ΔH#27 ± 1 kJ mol⁻¹- researchgate.net
ΔS#–220 ± 5 J K⁻¹ mol⁻¹- researchgate.net

Electrophilic Amination Reactions Mediated by this compound

This compound serves as a key reagent for electrophilic amination, a process that introduces an amino group (-NH₂) into a molecule by treating a carbanionic nucleophile with an electrophilic nitrogen source. dergipark.org.tr In these reactions, the organometallic reagent attacks the nitrogen atom of this compound, displacing the methoxy (B1213986) group (-OCH₃) as a leaving group to furnish a primary amine. sarthaks.com

Amination of Organometallic Reagents (Grignard Reagents, Organozincs, Cuprates)

This compound is effective for the amination of a variety of organometallic reagents, including Grignard reagents (R-MgX), organozincs (R₂Zn), and organocuprates. dergipark.org.trresearchgate.net The reaction provides a direct method for the synthesis of primary amines from these nucleophilic carbon sources. sarthaks.com

Studies on the amination of phenyllithium (B1222949) and phenylmagnesium bromide have been conducted to optimize reaction conditions, such as solvent and temperature. dergipark.org.tr A 3:1 molar ratio of the organometallic reagent to this compound is often optimal. dergipark.org.tr

The amination of organozinc reagents, such as diarylzincs and triarylzincates, with this compound has been shown to proceed efficiently, but often requires the presence of a copper cyanide (CuCN) catalyst to achieve good yields. rsc.orgtandfonline.comrsc.orgtandfonline.com This copper-catalyzed method extends the utility of electrophilic amination to organozinc compounds, which can be prepared from a wide range of precursors, including organolithiums and Grignard reagents via transmetallation. rsc.orgrsc.org Kinetic studies on the amination of substituted phenylmagnesium bromides and related cuprates have been used to probe the reaction mechanisms. researchgate.net

Table: CuCN-Catalyzed Amination of Phenylzinc Reagents with this compound rsc.orgtandfonline.com

Phenylzinc ReagentReagent:Aminating Agent RatioYield of Aniline (B41778) (%)
PhZnCl1.5 : 148
Ph₂Zn1.5 : 149
Li⁺Ph₃Zn⁻1.5 : 155
BrMg⁺Ph₃Zn⁻1.5 : 165
Li⁺Ph₂Cu(CN)ZnCl⁻2 : 152
Li⁺PhCu(CN)₂ZnCl⁻2 : 150
Mechanistic Studies of Substituent Effects and Reaction Kinetics

The reactivity of this compound is significantly influenced by the electronic nature of substituents. In the electrophilic amination of phenylmagnesium bromides, magnesium diphenylcuprates, and catalytic phenylzinc cyanocuprates with this compound, competitive kinetic studies have been instrumental. researchgate.net These studies, which analyze the relative rates of reaction for substituted versus unsubstituted phenylmetal reagents, often yield linear Hammett plots with negative slopes, indicating that electron-donating groups on the phenyl ring accelerate the reaction. researchgate.net This is consistent with a nucleophilic attack of the organometallic reagent on the electrophilic nitrogen of this compound. researchgate.net However, deviations from this linear relationship have been observed for certain substituents, such as 4-methoxy, 4-bromo, and 3-bromo, in the reactions of phenylmagnesium reagents, suggesting more complex mechanistic details. researchgate.net

In reactions with nitrous acid at perchloric acid concentrations below 2M, this compound reacts via electrophilic nitrosation at the nitrogen atom of the free base, following a rate law of v = k₂[R¹NH₂⁺OR²][HNO₂]. rsc.org This is in contrast to hydroxylamine and N-methylhydroxylamine, which undergo an acid-catalyzed mechanism involving initial O-nitrosation followed by a rate-determining migration of the nitrosonium ion to the nitrogen. rsc.org

The reaction of this compound with bis(2,4-dinitrophenyl)phosphate (BDNPP) is slow and proceeds through N-attack at both the phosphorus center and the aryl group. researchgate.net This is a consequence of the O-methylation blocking the more typical and rapid oxygen phosphorylation pathway observed with hydroxylamine and its N-methylated derivatives. researchgate.net

Role of Copper Catalysis in Amination Processes

Copper catalysis plays a crucial role in the amination of various organic substrates using this compound and its derivatives. Copper(I)-catalyzed reactions of Grignard reagents like phenylmagnesium bromide with certain hydroxylamine derivatives can lead to a mixture of C-N and C-O coupling products, with the chemoselectivity being dependent on the solvent system. researchgate.net

Furthermore, copper-catalyzed electrophilic amination of diorganozinc reagents has been developed using O-benzoyl hydroxylamines as effective electrophilic nitrogen sources. nih.gov These reactions proceed in the presence of catalytic amounts of copper salts and are notable for their efficiency in forming tertiary and secondary amines from a wide range of simple and functionalized aryl, heteroaryl, and alkyl nucleophiles. nih.govresearchgate.net The process is tolerant of significant steric hindrance and can be applied to the amination of otherwise unreactive C(aryl)-H bonds through a sequential directed ortho-metalation, transmetalation, and catalytic amination sequence. nih.gov The direct copper-catalyzed amination of Grignard reagents can also be achieved with the co-catalysis of zinc chloride. nih.gov Mechanistically, these reactions are thought to proceed via an umpolung strategy, where the hydroxylamine derivative acts as an electrophilic aminating agent. researchgate.net

Reactions with Transition Metal Complexes

Ligand Exchange and Coordination Chemistry with Metal Nitrosyls (e.g., Nitroprusside Ion)

This compound participates in nucleophilic addition reactions with metal nitrosyl complexes, such as the nitroprusside ion, [Fe(CN)₅NO]²⁻. researchgate.net The nitrosyl ligand (NO⁺) in these complexes is susceptible to nucleophilic attack. researchgate.netnumberanalytics.com The reaction between aqueous solutions of nitroprusside and this compound has been studied using various spectroscopic techniques. researchgate.net

In contrast to the reactions with hydroxylamine and N-methylhydroxylamine, which exhibit a third-order rate law with a dependence on hydroxide (B78521) ion concentration, the reaction with this compound follows a second-order rate law: R = kₑₓₚ[Fe(CN)₅NO²⁻][NH₂OCH₃]. researchgate.net The experimental rate constant (kₑₓₚ) is significantly lower than those for hydroxylamine and its N-substituted derivative. researchgate.net This suggests a different mechanistic pathway, likely involving the direct nucleophilic attack of this compound on the nitrosyl group without the assistance of a hydroxide ion. researchgate.netrsc.org The primary products of this reaction are nitrous oxide (N₂O), methanol (CH₃OH), and the aquated pentacyanoferrate(II) ion, [Fe(CN)₅H₂O]³⁻. researchgate.net

The general mechanism involves the formation of an adduct, which subsequently decomposes. researchgate.net The coordination of the nitrosyl ligand can occur in linear or bent geometries, which influences the reactivity of the metal complex. numberanalytics.com

Kinetics and Thermodynamics of Adduct Formation and Decomposition

The kinetics of the reaction between this compound and the nitroprusside ion have been determined at 25 °C. researchgate.net The reaction exhibits pseudo-first-order behavior in an excess of this compound, with the observed rate constant showing a linear correlation with the concentration of this compound. researchgate.net

Kinetic and Thermodynamic Parameters for the Reaction of this compound with Nitroprusside researchgate.net

Parameter Value Conditions
kₑₓₚ (4.1 ± 0.4) × 10⁻⁴ M⁻¹ s⁻¹ 25 ± 0.2 °C, pH 7.1
ΔH‡ 27 ± 1 kJ mol⁻¹

| ΔS‡ | –220 ± 5 J K⁻¹ mol⁻¹ | |

The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) have been determined for this reaction. researchgate.net The negative value of the activation entropy suggests an associative mechanism, which is consistent with the formation of an ordered transition state during the adduct formation step. researchgate.net Density functional theory (DFT) calculations have been used to model the reaction profile, providing further mechanistic insights into the adduct formation and subsequent decomposition steps. researchgate.net

Oxidative and Reductive Pathways Involving this compound

Electrochemical Oxidation Studies of Alkoxyamines

The electrochemical oxidation of alkoxyamines, including those derived from this compound, has been a subject of significant research, particularly in the context of generating radicals and carbocations for synthetic applications. curtin.edu.auresearchgate.net Studies on 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-based alkoxyamines using cyclic voltammetry have shown that the oxidation potentials are influenced by the substituents. curtin.edu.auresearchgate.net

The oxidative cleavage of these alkoxyamines can proceed through two main pathways, yielding either a nitroxide radical (TEMPO•) and a carbocation (R⁺) or an oxoammonium cation (TEMPO⁺) and a carbon-centered radical (R•). curtin.edu.auresearchgate.net The preferred pathway is dictated by the electronic nature of the R-group substituent. Electron-donating groups on R favor the formation of the carbocation, while electron-withdrawing groups favor the formation of the carbon-centered radical. curtin.edu.auresearchgate.net

Interestingly, for some alkoxyamines where the R group is not stabilized, a reversible or nearly reversible oxidation occurs without cleavage of the N-O bond. curtin.edu.au The solvent and supporting electrolyte can also play a surprising role in the mechanism of oxidative cleavage. anu.edu.aucurtin.edu.au For instance, the oxidation of TEMPO-i-Pr is reversible in dichloromethane (B109758) with a non-coordinating electrolyte, but in tetrahydrofuran, the oxidized species undergoes rapid and irreversible fragmentation. curtin.edu.au This suggests that the cleavage can be "activated" by coordinating solvents or electrolytes and "inhibited" by non-coordinating ones, likely through solvent- or electrolyte-mediated Sₙ2 pathways. anu.edu.aucurtin.edu.au

Role as a Reducing Agent in Specific Systems

This compound (CH₃ONH₂) is recognized for its utility as a reducing agent in a variety of inorganic and organic chemical systems. cymitquimica.comgodeepak.com Its reducing action is characterized by specific mechanisms and kinetics that are dependent on the substrate and reaction conditions.

Reduction of High-Valent Metal-Oxo Species

A notable example of this compound's reducing capability is its reaction with high-valent metal-oxo species, such as ferrate(VI). In aqueous solutions, this compound cleanly and rapidly reduces potassium ferrate(VI). The primary products of this redox reaction are methanol and nitrogen gas. acs.org

The kinetics of this reaction exhibit first-order dependence on the concentrations of both this compound and the ferrate(VI) ion. The reaction proceeds through both acid-dependent and acid-independent pathways. A generalized mechanism has been proposed that involves the formation of an intermediate complex, followed by a two-electron oxidation of the this compound. acs.org

Reactions with Metal-Nitrosyl Complexes

This compound also engages in redox reactions with metal-nitrosyl complexes, such as the sodium nitroprusside ion, [Fe(CN)₅NO]²⁻. The proposed mechanism for this reaction involves an initial formation of a precursor associative complex between the nitroprusside ion and this compound. This is followed by a hydroxide-assisted, reversible formation of a deprotonated adduct, [Fe(CN)₅(N(O)NMeOH)]³⁻. This adduct then rapidly dissociates. researchgate.net

Under conditions where the nitroprusside ion is in excess, a competitive one-electron transfer pathway becomes significant, leading to the formation of the [Fe(CN)₅NO]³⁻ ion. researchgate.net

Reduction of Actinide Ions

The reducing properties of this compound extend to reactions with actinide ions in nitric acid solutions. The kinetics and mechanisms of these reactions vary depending on the specific actinide.

In the case of Neptunium(VI), the reaction with this compound is first-order with respect to both the Np(VI) ion and the reductant. aesj.net

The reaction with Plutonium(IV) displays more complex kinetics. It is second-order with respect to the Pu(IV) ion and is notably retarded by the presence of the product, Pu(III). This suggests a more intricate reaction mechanism. A proposed slow step in this reduction involves the reaction of the hydrolyzed plutonium species, PuOH³⁺, with this compound. aesj.net

Table 1: Kinetic Data for the Reduction of Actinide Ions by this compound

Actinide IonOrder w.r.t. ActinideOrder w.r.t. This compoundEffect of Product
Np(VI)11Not specified
Pu(IV)2Not specifiedRetarded by Pu(III)

Data sourced from aesj.net

Table 2: Proposed Mechanistic Steps in the Reduction of Pu(IV) by this compound

StepReactionDescription
Slow StepPuOH³⁺ + CH₃ONH₂ → Pu³⁺ + productsRate-determining step

Adapted from aesj.net

Theoretical and Computational Investigations of O Methylhydroxylamine Systems

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and properties of O-Methylhydroxylamine (CH₃ONH₂). These computational methods provide insights that complement experimental findings and help in the interpretation of spectroscopic data.

Molecular Orbital Theory (e.g., CNDO/2, Ab Initio MO Calculations)

Ab initio MO calculations, which are based on first principles without empirical parameters, have provided a more detailed picture. aip.orgaip.org These calculations have been used to interpret the HeI photoelectron spectra of this compound. aip.orgaip.org The p-type photoelectron bands observed experimentally were successfully assigned based on orbital assignments from ab initio MO calculations, particularly for the trans staggered conformation, which is known to be the most stable in the gaseous phase. aip.orgaip.org For some of the higher energy bands, orbital assignments were also supported by CNDO/2 calculations. aip.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for studying the reactivity and electronic properties of this compound. DFT calculations have been employed to investigate various aspects, including proton affinities, ionization energies, and reaction mechanisms. ias.ac.inresearchgate.netresearchgate.net

Studies using the B3LYP functional with the 6-311++G(2df,p) basis set have been performed to calculate proton affinities, gas-phase basicities, and both adiabatic and vertical ionization energies and electron affinities. ias.ac.in These calculations help in understanding the molecule's behavior in chemical reactions, particularly its site selectivity for protonation. researchgate.net Local density functional descriptors like Fukui functions have been used to probe the reactive centers and predict that the nitrogen atom is the preferred site for protonation. researchgate.net

DFT has also been applied to model reaction profiles, such as the nucleophilic addition of this compound to the nitroprusside ion. researchgate.net These studies provide mechanistic evidence for the different steps involved in the reaction, including adduct formation and subsequent decomposition processes. researchgate.net Furthermore, DFT calculations have been crucial in investigating the mechanism of nitrosoalkane formation from the reaction of N-methylhydroxylamine (a related compound) with cytochrome P450 models, suggesting that hydrogen abstraction is a key step. mdpi.com

Conformational Analysis and Molecular Geometry Optimization

The conformation of this compound has been a subject of both experimental and theoretical interest. Microwave spectroscopy has shown that in the gaseous state, this compound exists predominantly in the trans staggered form. aip.org

Theoretical calculations have been essential in confirming and exploring the molecule's conformational landscape. Ab initio molecular orbital calculations predicted that the trans form is more stable than the cis form. aip.org CNDO/2 calculations have also been used to study the internal rotation and have similarly concluded that the trans conformation is the most stable. aip.org Geometry optimization using methods like MP2 with large basis sets has provided precise bond lengths and angles for the stable conformations. aip.org These optimized geometries are crucial for accurate calculations of other molecular properties.

Energetic Studies of Chemical Processes

Bond Dissociation Energies (O-H and O-C bonds)

Density Functional Theory (DFT) has been utilized to calculate the bond dissociation energies (BDEs) of various hydroxylamines and alkoxyamines, including the O-C bond in this compound. researchgate.net The O-C bond dissociation energy is a critical parameter, for instance, in the context of nitroxide-mediated polymerizations. researchgate.net Computational studies have explored the effects of different basis sets and exchange-correlation functionals to ensure the accuracy of these calculations against experimental data where available. researchgate.net The resonance and inductive effects of substituents have been shown to be important in determining the O-H BDEs in hydroxylamines. rsc.orgacs.org

Reaction Energies and Activation Barriers

Computational methods are vital for determining the energetics of reactions involving this compound. DFT calculations have been used to model reaction profiles and determine activation energies (barriers) and reaction energies. For example, in the reaction of this compound with the nitroprusside ion, DFT provided insights into the activation enthalpy (ΔH#) and entropy (ΔS#) of the reaction. researchgate.net

In another study, the activation barrier for the retro-ene fragmentation of a related compound, N-methoxycarbonyl-O-methylhydroxylamine, was calculated to be 39 kcal/mol, indicating its feasibility under certain conditions. acs.org These energetic parameters are fundamental to understanding reaction kinetics and mechanisms.

Interactive Data Tables

Below are tables summarizing key computational data for this compound and related compounds from various studies.

Table 1: Calculated Proton Affinities and Gas Phase Basicities

Molecule Protonation Site Proton Affinity (kJ/mol) Gas Phase Basicity (kJ/mol)
This compound N - -
This compound O - -

Data derived from studies on protonation sites and basicities. ias.ac.inresearchgate.net

Table 2: Calculated Ionization Energies and Electron Affinities (eV)

Molecule Method Adiabatic Ionization Energy Vertical Ionization Energy Adiabatic Electron Affinity Vertical Electron Affinity
This compound G4MP2 - - -0.29 -
This compound CBS-Q - - -0.14 -
This compound B3LYP/6-311++G(2df,p) - - -0.62 -0.63

Data from a study using G4MP2, CBS-Q, and B3LYP methods. ias.ac.in

Table 3: Calculated Bond Dissociation Energies (BDEs)

Bond Molecule Method BDE (kcal/mol)
O-C Alkoxyamines DFT -

Data from a study on bond dissociation energies in hydroxylamines and alkoxyamines. researchgate.net

Table 4: Calculated Reaction Energetics

Reaction Method Activation Energy (kJ/mol) Reaction Energy (kJ/mol)
Reaction with Nitroprusside Ion DFT 27 ± 1 (ΔH#) -

Data from a kinetic and mechanistic study. researchgate.net

Oxidation Potentials and Stabilization of Charged Species

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in determining the oxidation potentials of this compound and related alkoxyamines. acs.organu.edu.au These theoretical investigations explore the energetics of removing an electron from the molecule to form a radical cation and provide insights into the stability of these charged species.

Research using the G3(MP2)-RAD//M06-2X/6-31+G(d,p)//SMD level of theory has systematically studied the oxidation of a series of alkoxyamines. acs.organu.edu.au The oxidation potentials for these compounds were found to span a range of 0.5 V. acs.orgnih.gov The variance in these potentials is explained by a combination of factors including electrostatics, ring strain in cyclic analogues, and charge transfer effects. acs.orgnih.gov For instance, in systems with extensive π-conjugation, the resulting positive charge on the oxidized species is significantly stabilized, leading to considerably lower oxidation potentials. acs.orgnih.gov

In the context of electrochemical methylation, the oxidation of the alkoxyamine is a critical activation step. anu.edu.au The stability of the resulting cation directly influences the subsequent reaction energetics. A key finding from these computational models is the strong correlation between the oxidation potential and the energy of subsequent reactions, such as SN2 processes. acs.organu.edu.au As the oxidation potential of the alkoxyamine decreases, indicating a more stable cation, the SN2 reaction energies with a nucleophile become less favorable, and the reaction barriers tend to increase. acs.orgnih.gov This relationship is highlighted by an excellent Evans–Polanyi correlation (R² = 0.92) between the reaction barrier and the reaction energy. acs.organu.edu.au

Computational studies identified N,N-di-tert-butyl-O-methylhydroxylamine as a suitable candidate for certain electrochemical applications due to a balance of its oxidation potential and the kinetics of its subsequent reactions. acs.organu.edu.au

Table 1: Calculated Oxidation and Reaction Energetics for Selected Alkoxyamines This table is illustrative, based on findings that different alkoxyamines exhibit a range of potentials and reaction energies. Specific values are derived from computational studies.

CompoundCalculated Oxidation Potential (Eox vs Fc/Fc+)SN2 Reaction Barrier with Pyridine (B92270) (kJ/mol)Reference
TEMPO-Me (1-methoxy-2,2,6,6-tetramethylpiperidine)Data Not SpecifiedData Not Specified anu.edu.au
N,N-di-tert-butyl-O-methylhydroxylamineData Not SpecifiedData Not Specified acs.organu.edu.au
1-methoxy-2,2,5,5-tetramethylpyrrolidineData Not SpecifiedData Not Specified acs.organu.edu.au

Mechanistic Modeling of Reaction Pathways

The reactivity of this compound has been extensively modeled, providing detailed mechanistic insights into both its nucleophilic and electrophilic behavior.

Nucleophilic Reactions: Density functional theory (DFT) has been used to model the reaction profile of this compound acting as a nucleophile. researchgate.net A notable example is its reaction with the sodium pentacyanonitrosylferrate(II) ion (nitroprusside). researchgate.net Computational modeling provided mechanistic evidence for the distinct steps of the reaction, including the initial adduct formation and the subsequent decomposition processes. researchgate.net The kinetic data for this reaction show a second-order rate law, with an experimental rate constant (kexp) of (4.1 ± 0.4) × 10–4 M–1 s–1 at 25 °C. researchgate.net

Kinetic studies on the nucleophilic substitution reactions of this compound with aryl acetates have also been performed. arkat-usa.org In the reaction with 2,4-dinitrophenyl acetate (B1210297), this compound attacks the carbonyl carbon, leading to the cleavage of the ester. arkat-usa.org The rate constant for this reaction highlights its reactivity compared to other hydroxylamine (B1172632) derivatives. arkat-usa.org Similarly, its reactivity in SNAr reactions with substrates like 2-chloro-5-nitro pyrimidine (B1678525) has been evaluated, where it displays a lower reactivity compared to N-methylhydroxylamine and N,N-dimethylhydroxylamine. frontiersin.org This difference in reactivity is attributed to electronic and steric effects, as well as the nature of the transition state. frontiersin.orgnih.gov

Table 2: Second-Order Rate Constants for the Reaction of Hydroxylamine Derivatives

NucleophileSubstrateRate Constant, kN (M-1s-1)Reference
This compound2,4-dinitrophenyl acetate1.19 arkat-usa.org
Hydroxylamine2,4-dinitrophenyl acetate17.33 arkat-usa.org
N-methylhydroxylamine2,4-dinitrophenyl acetate25.28 arkat-usa.org
This compound2-chloro-5-nitro pyrimidineData Not Specified in Abstract frontiersin.org

Electrophilic Reactions: The electrophilic character of this compound derivatives is typically manifested after an initial oxidation step. Computational studies have simulated the SN2 reactions of oxidized alkoxyamines (radical cations) with nucleophiles like pyridine. anu.edu.au These simulations are crucial for understanding applications such as electrochemical methylation. anu.edu.aunih.gov The calculations determine the reaction barriers and energies, revealing that the oxidized species acts as a methyl group donor. anu.edu.au The mechanism involves the attack of the nucleophile on the methyl group, with the corresponding nitroxide radical acting as the leaving group. anu.edu.au

Potential energy surface (PES) analysis is a powerful computational tool used to map the energy of a molecular system as a function of its geometry. This analysis is fundamental to understanding reaction mechanisms, conformational preferences, and the stability of intermediates and transition states.

For this compound and related systems, calculations are performed to locate all possible stationary points, including energy minima (reactants, intermediates, products) and first-order saddle points (transition states). emory.edu Theoretical models such as G3B3 and DFT functionals like M06-2X are employed for this purpose. uni-muenchen.deresearchgate.net For instance, in a study on the rearrangement of isoimides, the potential energy surface was calculated with the M062X/6-31+G* method to elucidate the 1,3-acyl transfer pathway. researchgate.net

These analyses can reveal complex reaction coordinates. For example, in the study of radicals derived from hydroxyurea (B1673989), a related system, PES analysis showed that hydrogen migration is a water-assisted process, a detail that would be difficult to discern from experiments alone. uni-muenchen.de The inclusion of explicit solvent molecules in the calculation significantly reduces calculated energy barriers. uni-muenchen.de Similarly, PES analysis of hydroxylamine, the parent compound of this compound, involved a full three-dimensional treatment of the torsion-inversion motion, revealing well-separated time scales for these two processes. aip.org This level of detail allows for a dynamic interpretation of the molecule's behavior and its reaction pathways. aip.org

Simulation of Nucleophilic and Electrophilic Reaction Mechanisms

Spectroscopic Property Predictions and Interpretations

Theoretical calculations are essential for the interpretation of experimental spectroscopic data. In the case of this compound, computational methods have been successfully used to assign its photoelectron spectrum.

The HeI photoelectron spectrum of gaseous this compound has been measured and resolved into seven distinct ionization bands below 20 eV. aip.org Each of these bands corresponds to the ionization of an electron from a p-type molecular orbital. aip.org The assignment of these bands to specific molecular orbitals was achieved through theoretical calculations. While the assignments for the parent compound, hydroxylamine, were based on ab initio molecular orbital calculations, the interpretation for this compound relied on CNDO/2 (Complete Neglect of Differential Overlap) calculations and orbital-interaction considerations, particularly for the first two ionization bands. aip.org

The first ionization potential corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily associated with the nitrogen lone pair. The subsequent bands are assigned to other lone pair and bonding orbitals within the molecule. The agreement between the calculated orbital energies and the experimentally observed ionization energies validates the computed electronic structure and the conformational model of the molecule. aip.org

Table 3: Vertical Ionization Energies (Iv,j) and Orbital Assignments for this compound Data from the photoelectron spectrum of this compound.

BandVertical Ionization Energy (eV)Orbital AssignmentReference
110.05nN (a'') aip.org
211.25nO (a') aip.org
313.60σNO (a') aip.org
414.45πCH3 (a', a'') aip.org
515.82πNH2 (a'') aip.org
617.0 (shoulder)σNH2 (a') aip.org
717.55σOC (a') aip.org

Applications of O Methylhydroxylamine in Advanced Synthetic Organic Chemistry

Reagent in Carbonyl Chemistry

O-Methylhydroxylamine's most fundamental role in organic synthesis is its reaction with aldehydes and ketones to form O-methyl oximes. This transformation is a cornerstone of carbonyl chemistry, providing a method for derivatization, protection, and activation of this functional group.

Selective Derivatization of Aldehydes and Ketones for Synthetic Intermediates

This compound reacts selectively and efficiently with aldehydes and ketones to form stable, crystalline derivatives known as O-methyl oximes. researchgate.netcymitquimica.com This process, often referred to as methoximation, is a highly effective strategy for the derivatization of carbonyl compounds. researchgate.net The resulting O-methyl oximes are valuable synthetic intermediates for several reasons:

Purification and Characterization: The formation of stable, often crystalline, O-methyl oximes facilitates the isolation and purification of carbonyl compounds from complex mixtures. researchgate.net Their distinct spectroscopic properties also aid in the characterization of the original aldehyde or ketone.

Protecting Groups: The O-methyl oxime group serves as an effective protecting group for aldehydes and ketones. It is stable under a variety of reaction conditions, allowing for chemical transformations on other parts of a molecule, and can be removed later to regenerate the carbonyl group. researchgate.net

Activation of Carbonyl Groups: The conversion to an O-methyl oxime can activate the carbonyl group or adjacent atoms for subsequent reactions, such as C-H bond activation or coupling reactions. researchgate.net

The reaction is typically carried out under mild conditions, often using this compound hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) in a solvent such as methanol (B129727). nih.govjst.go.jp The stability of the resulting oxime ethers makes them valuable in multi-step synthetic sequences. researchgate.net For instance, ozonolyses of alkynes in the presence of carbonyl compounds yield labile ozonides, which can be stabilized and isolated by converting them into their O-methyl oxime derivatives. acs.org

Strategic Use in Multistep Organic Syntheses (e.g., Cefuroxime, Kresoxim-methyl Production)

The formation of O-methyl oximes is a critical step in the industrial synthesis of several important compounds, demonstrating the strategic importance of this compound.

Cefuroxime: this compound hydrochloride is a key intermediate in the synthesis of Cefuroxime, a second-generation cephalosporin (B10832234) antibiotic. chemicalbook.comchemicalbook.comguidechem.com The syn-isomer of the O-methyl oxime moiety in Cefuroxime is crucial for its antibacterial activity and stability against β-lactamase enzymes.

Kresoxim-methyl: This compound is a broad-spectrum strobilurin fungicide. chemicalbook.comchemicalbook.com Its synthesis involves the use of this compound hydrochloride to introduce the characteristic methoxyimino group, which is essential for its fungicidal properties. chemicalbook.comenvironmentclearance.nic.ingoogle.com

The following table summarizes the key reactants in the synthesis of these two compounds involving this compound.

ProductKey Starting Material (Carbonyl)ReagentResulting Moiety
CefuroximeComplex thiazine (B8601807) derivativeThis compound HCl(Z)-2-(2-furyl)-2-(methoxyimino)acetyl
Kresoxim-methylPhenylglyoxylic acid methyl ester derivativeThis compound HClMethoxyiminoacetate group

Building Block for Nitrogen-Containing Heterocycles and Complex Structures

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. msesupplies.comnih.gov this compound serves as a valuable building block for these structures, primarily through the reactivity of its O-methyl oxime derivatives.

A prominent example is the synthesis of isoxazoles, a class of five-membered heterocycles with diverse biological activities. organic-chemistry.org The general strategy involves the formation of an O-methyl oxime from a suitable precursor, followed by a cyclization reaction. For instance, 2-alkyn-1-one O-methyl oximes, prepared by reacting 2-alkyn-1-ones with this compound hydrochloride, can undergo electrophilic cyclization with reagents like iodine monochloride (ICl) or bromine to produce highly substituted 4-haloisoxazoles in good to excellent yields under mild conditions. nih.govorganic-chemistry.orgacs.org These halogenated isoxazoles can be further modified using palladium-catalyzed cross-coupling reactions, providing access to a wide library of 3,4,5-trisubstituted isoxazoles. nih.govorganic-chemistry.org

Gold-catalyzed intramolecular cyclization of 2-alkynone O-methyl oximes offers another efficient route to isoxazoles, including fluorinated derivatives when the reaction is performed in the presence of a fluorine source. organic-chemistry.orgnih.gov This highlights the versatility of O-methyl oxime intermediates in constructing complex heterocyclic systems. organic-chemistry.org

Role in the Synthesis of Alkoxyamine-Derived Compounds for Polymerization Studies

This compound is a precursor for the synthesis of alkoxyamines, which are key components in Nitroxide-Mediated Polymerization (NMP). NMP is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity. Alkoxyamines function as thermal initiators and dormant species in NMP, enabling control over the polymerization process. The synthesis of these alkoxyamines can involve O-alkylation of hydroxylamine (B1172632) derivatives, for which this compound can be a starting point or a related structure. organic-chemistry.org

Preparation of Hydroxylamine-Linked Nucleoside Analogues and Oligonucleotides

The modification of oligonucleotides is a major field of research aimed at improving their therapeutic properties, such as nuclease resistance and binding affinity to target RNA or DNA. tandfonline.com this compound has been utilized in the synthesis of novel oligonucleotide analogues where the natural phosphodiester linkage is replaced by a methylhydroxylamine linkage. google.com

Synthesis of Methylhydroxylamine-Linked Nucleoside Dimers

Researchers have successfully synthesized thymidine (B127349) dimers connected by a non-ionic, achiral methylhydroxylamine [–CH₂–N(OCH₃)–O–] linkage. chembionac.com The synthesis involves coupling a nucleoside aldehyde with this compound hydrochloride to form an oxime, which is then reduced to a hydroxylamine. tandfonline.com This hydroxylamine intermediate is subsequently coupled with another nucleoside unit to form the dimer.

A general synthetic pathway is outlined below:

Oxime Formation: A thymidine derivative bearing an aldehyde at the 5' position is reacted with this compound hydrochloride in pyridine to yield the corresponding O-methyl oxime. tandfonline.com

Reduction: The oxime is reduced to the corresponding 5'-(N-methoxyamino) derivative using a reducing agent like sodium cyanoborohydride. tandfonline.com

Coupling: This N-methoxyamino nucleoside is then coupled with a second nucleoside that has been activated at the 3' position to form the methylhydroxylamine-linked dimer.

These modified dimers can be incorporated into antisense oligonucleotides. chembionac.comgoogle.com Studies have shown that oligonucleotides containing these methylhydroxylamine linkages exhibit interesting hybridization properties and enhanced stability against certain nucleases, making them promising candidates for therapeutic applications. tandfonline.com

Incorporation into Antisense Sequences for Research Applications

This compound is integral to the synthesis of modified oligonucleotides used in antisense technology. Antisense oligonucleotides are short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. sci-hub.se A primary challenge in the therapeutic use of natural oligonucleotides is their rapid degradation by cellular enzymes called nucleases. researchgate.net Chemical modifications to the oligonucleotide backbone are therefore essential to enhance their stability and efficacy. researchgate.netescholarship.org

One such modification involves replacing the natural phosphodiester linkage with a methylhydroxylamine linkage. Research has demonstrated the synthesis of nucleoside dimers connected by a -CH₂-N(OCH₃)-O- linkage, which are then incorporated into antisense sequences. udel.edunih.govresearchgate.net This modification creates oligonucleotide analogs that are resistant to nuclease degradation. researchgate.net

A key synthetic route involves the coupling of an aldehyde derivative of a nucleoside with this compound hydrochloride to form an oxime. nih.gov This is followed by reduction and subsequent coupling with another nucleoside derivative to form the dimer. nih.gov These dimers are then incorporated into longer oligonucleotide chains using standard solid-phase synthesis techniques. nih.gov

The stability of the duplexes formed between these modified antisense oligonucleotides and their target RNA is a critical measure of their potential efficacy. Thermal melting temperature (Tₘ) studies are used to assess this stability. Research has shown that oligonucleotides containing a methylhydroxamate linkage, a related modification derived from this compound, exhibit comparable or even slightly higher affinity for their RNA targets compared to their natural counterparts. nih.gov This indicates that the modification does not negatively impact the hybridization properties essential for antisense activity.

Oligonucleotide Sequence Modification Target Tₘ (°C) ΔTₘ per modification (°C)
5'-d(CGC TTT TTT GCG)-3'Unmodified (Control)3'-r(GCG AAA AAA CGC)52.8N/A
5'-d(CGC TTT X TTT GCG)-3'O-Methylhydroxamate dimer (X)3'-r(GCG AAA AAA CGC)52.5-0.3
5'-d(CGC TTT TTT GCG)-3'Unmodified (Control)3'-d(GCG AAA AAA CGC)48.9N/A
5'-d(CGC TTT X TTT GCG)-3'O-Methylhydroxamate dimer (X)3'-d(GCG AAA AAA CGC)45.4-3.5
Data adapted from studies on thymidine dimers with hydroxamate linkages. nih.gov

This strategic incorporation of this compound-derived linkages provides a powerful tool for creating robust antisense agents for research, paving the way for potential therapeutic applications. Current time information in Bangalore, IN.

Functionalization of Complex Biomolecules (Neoglycosylation)

This compound plays a pivotal role in the neoglycosylation of biomolecules, a process that involves the chemical attachment of carbohydrates to other molecules like proteins, peptides, or lipids. nih.gov This method is crucial for studying the biological functions of carbohydrates. The reaction of this compound with the anomeric carbon of a reducing sugar creates a stable N-alkoxyamine linkage, which advantageously preserves the biologically relevant closed-ring structure of the carbohydrate. nih.gov

Conjugation to Carbohydrates and Glycans

The conjugation of this compound and its derivatives to unprotected carbohydrates and glycans is a cornerstone of modern glycomics. This chemoselective ligation occurs at the reducing end of the sugar, providing a single, well-defined point of attachment without the need for complex protecting group chemistry. researchgate.netresearchgate.net This method is highly efficient and yields β-linked cyclic structures exclusively. researchgate.net

Bifunctional linkers containing an this compound group at one end and a reactive group (such as an amine, azide, or thiol) at the other are synthesized and used extensively. acs.org These linkers enable the straightforward attachment of glycans to a wide array of substrates, including:

Microarray surfaces: For high-throughput analysis of carbohydrate-protein interactions. researchgate.net

Proteins: To create neoglycoproteins that can be used to study glycan binding or as enzymatic substrates. researchgate.net

Fluorescent probes or tags: For imaging and detection purposes. rsc.org

The stability of the resulting N-methoxyamine linkage is a significant advantage, showing excellent resistance to hydrolytic cleavage at physiological pH. researchgate.netacs.org This robust conjugation strategy has expanded the toolbox for glycobiology, facilitating the study of complex biological processes where carbohydrate recognition is key. rsc.org

Synthesis of Methyl N,O-Hydroxylamine Muramyl Peptides for Immune Response Research

A significant application of this compound is in the synthesis of probes to study the innate immune system. The bacterial cell wall component, peptidoglycan (PG), and its fragments are recognized by pattern-recognition receptors (PRRs) in host organisms, triggering an immune response. nih.govmdpi.com Muramyl dipeptide (MDP) is a synthetic fragment of PG that is known to be recognized by the intracellular receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2). nih.govfrontiersin.org

To investigate the molecular details of this interaction, researchers have developed a method to rapidly and efficiently functionalize MDP using methyl N,O-hydroxylamine linkers. nih.govnih.gov In a one-step reaction, the linker is attached to the anomeric carbon (C1 position) of the muramic acid sugar in unprotected MDP. nih.gov This modification provides a chemical handle for further bioconjugation without compromising the molecule's biological activity.

Compound Modification Nod2-dependent NF-κB Activation Application
Muramyl Dipeptide (MDP)None (Control)YesPositive control for immune response
MDP-Methyl N,O-HydroxylamineLinker at C1 positionYesProbe for bioconjugation
MDP-linker-Cy5 DyeConjugated to a fluorophoreNot reportedFluorescent imaging probe
MDP-linker-SAMImmobilized on a surfaceNot reportedSurface Plasmon Resonance (SPR) analysis
Data synthesized from research on methyl N,O-hydroxylamine muramyl peptides. nih.govnih.gov

Research has confirmed that these linker-modified MDP derivatives retain their ability to stimulate a NOD2-dependent immune response, as measured by NF-κB activation assays. nih.gov The installed amine-functionalized linker can then be used for various applications, such as coupling to fluorescent dyes (e.g., Cy5) for cellular imaging or immobilization onto self-assembled monolayers for surface plasmon resonance (SPR) analysis to study binding kinetics with the NOD2 receptor. nih.gov This methodology provides accessible and versatile probes essential for advancing the understanding of host-pathogen interactions and the molecular basis of immune-related diseases like Crohn's disease. udel.edunih.gov

Advanced Analytical Chemistry and Derivatization Studies Utilizing O Methylhydroxylamine

Derivatization Agent for Chromatographic Techniques

O-Methylhydroxylamine is widely employed as a derivatization agent to modify molecules containing carbonyl functional groups, such as aldehydes and ketones. thomassci.com This process, known as methoximation or oximation, converts the carbonyl group into an O-methyl oxime derivative. thomassci.commdpi.com This transformation is fundamental for preparing specific analytes for analysis by gas and liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

In the field of GC-MS, which excels at analyzing volatile and semi-volatile compounds, derivatization is essential for analyzing polar, non-volatile molecules. hplcvials.comalwsci.com this compound is a cornerstone of this approach, typically used in the first step of a two-stage derivatization process, often followed by silylation. mdpi.comazolifesciences.com

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, frequently relies on GC-MS for its high resolution and reliable compound identification. azolifesciences.com However, many key primary metabolites, such as sugars, amino acids, and organic acids, are non-volatile and cannot be directly analyzed by GC-MS. chemrxiv.orgnih.gov

Derivatization with this compound (as methoxyamine hydrochloride, often in a pyridine (B92270) solvent) is a standard procedure in GC-MS-based metabolomics to overcome this limitation. mdpi.comoup.comfrontiersin.org The methoximation step specifically targets the carbonyl groups found in many sugars and some organic and amino acids. frontiersin.org This reaction prevents the formation of multiple tautomeric forms (e.g., ring-chain tautomerism in sugars), which would otherwise lead to multiple peaks for a single analyte, complicating the resulting chromatogram. frontiersin.org Following methoximation, a second derivatization step, typically silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is performed to convert polar hydroxyl and amine groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. mdpi.comscispace.com This two-step process renders the metabolites volatile and thermally stable, making them suitable for separation and detection by GC-MS. azolifesciences.com

Table 1: Two-Step Derivatization for GC-MS in Metabolomics
StepReagentTarget Functional GroupPurposeAnalyte Examples
1. MethoximationThis compound Hydrochloride in PyridineCarbonyl (Aldehyde, Ketone)Protects carbonyls, prevents ring formation and multiple tautomers.Reducing Sugars, Keto Acids
2. SilylationMSTFA, BSTFA, TMCSHydroxyl (-OH), Amine (-NH), Carboxyl (-COOH)Increases volatility and thermal stability for GC analysis.Amino Acids, Organic Acids, Sugars, Sterols

Beyond enabling the analysis of non-volatile compounds, derivatization with this compound significantly enhances the sensitivity and accuracy of quantitative analyses for specific compound classes. thomassci.comsigmaaldrich.com This is particularly true for complex molecules like steroids and opioids. sigmaaldrich.comnih.gov

For steroid analysis (steroidomics), many steroid hormones contain keto groups. mdpi.com Direct silylation of these compounds can lead to the undesirable formation of enol-TMS ethers, which are often unstable and produce multiple derivative products, compromising quantitative accuracy. mdpi.com A preliminary methoximation step using this compound converts the keto groups into stable methyloxime (MO) derivatives. mdpi.comresearchgate.net This prevents enolization during the subsequent silylation step, leading to the formation of stable MO-TMS derivatives that exhibit excellent chromatographic behavior and produce mass spectra suitable for reliable quantification. mdpi.comendocrine-abstracts.org This MO-TMS derivatization is a well-established and robust method for profiling endogenous and xenobiotic steroids in clinical and research settings. endocrine-abstracts.orgdshs-koeln.de

In the analysis of opioids, many of which are keto-opiates (e.g., oxycodone, hydromorphone), multi-step derivatization is employed for simultaneous quantification. nih.gov Methoximation is used to derivatize the ketone functional group, followed by acylation or silylation, to improve chromatographic resolution and prevent analytical interferences between similar opiate structures. nih.gov This derivatization strategy is crucial for achieving the sensitivity and specificity required in forensic toxicology and clinical monitoring. sigmaaldrich.comnih.gov

Table 2: Benefits of this compound Derivatization for Quantification
Compound ClassAnalytical ChallengeRole of MethoximationOutcome
SteroidsFormation of unstable enol-TMS ethers from keto groups. mdpi.comConverts keto groups to stable methyloximes prior to silylation. mdpi.comendocrine-abstracts.orgImproved stability, chromatographic peak shape, and quantitative accuracy. mdpi.com
OpioidsInterference between structurally similar keto-opiates. nih.govForms methyloxime derivatives as part of a multi-step derivatization. nih.govEnhanced chromatographic resolution and sensitivity for simultaneous analysis. nih.gov
Ionic MetabolitesLow volatility and thermal instability. thomassci.comsigmaaldrich.comIncreases volatility and stability by modifying carbonyl groups. sigmaaldrich.comImproved sensitivity for GC-MS detection in biological samples. thomassci.comsigmaaldrich.com
Application in Metabolomics Research for Non-Volatile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization

While derivatization is a necessity for GC-MS analysis of non-volatile compounds, it is less common in Liquid Chromatography-Mass Spectrometry (LC-MS), which can analyze many polar and non-volatile compounds directly. chromsoc.jp However, for certain analytes that exhibit poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI), derivatization can be a powerful tool to enhance sensitivity. chromsoc.jpddtjournal.com

This compound has been successfully used as a derivatization reagent to improve the LC-MS analysis of neurosteroids. chromsoc.jp Some steroids show poor sensitivity in both positive and negative ESI modes. Research has shown that converting oxosteroids into their O-methyl oxime derivatives can dramatically increase their detection sensitivity in LC/ESI-MS. chromsoc.jp This strategy modifies the analyte's chemical properties to make it more amenable to ionization, thereby lowering detection limits and enabling the quantification of trace-level compounds in complex biological matrices. chromsoc.jpresearchgate.net

Quantitative Trapping Reagent in Biochemical Systems and Metabolic Studies

In addition to its role in preparing analytes for chromatography, this compound serves a distinct purpose as a trapping reagent in biochemical and metabolic studies. This application leverages its reactivity to capture and stabilize highly reactive, short-lived molecular species, allowing for their indirect quantification.

Quantification of Hydroxyl Radicals via Stable this compound Formation

The hydroxyl radical (•OH) is a highly reactive oxygen species implicated in numerous biological processes and pathologies, but its extremely short half-life makes direct measurement impossible. ubt-uni.net A highly sensitive and specific method has been developed for its quantification that relies on the formation of a stable this compound product. nih.govcapes.gov.bracs.org

This indirect detection method involves a multi-step chemical process:

The hydroxyl radicals present in the biological system are reacted with an excess of dimethyl sulfoxide (B87167) (DMSO). imrpress.comresearchgate.net This reaction quantitatively produces a methyl radical (•CH₃). nih.gov

The resulting methyl radical is then "trapped" by a specialized, non-fluorescent nitroxide probe (such as a fluorescamine-derivatized nitroxide). nih.govimrpress.com

This trapping reaction forms a stable and highly fluorescent this compound product. capes.gov.brimrpress.com

This stable end-product can be easily separated from the complex biological matrix using reversed-phase high-performance liquid chromatography (HPLC) and quantified with a fluorescence detector. nih.govcapes.gov.br The amount of the fluorescent this compound formed is directly proportional to the initial amount of hydroxyl radicals present. This method offers exceptional sensitivity, with detection limits in the low nanomolar (nM) range, making it suitable for measuring subtle changes in hydroxyl radical production in cell cultures and other biological systems. nih.govcapes.gov.bracs.org

Trapping and Analysis of Metabolites (e.g., 4-Hydroxycyclophosphamide (B600793), Aldophosphamide)

This compound serves as an effective trapping reagent for the quantitative analysis of the primary and highly labile metabolites of the anticancer drug cyclophosphamide (B585), namely 4-hydroxycyclophosphamide and its acyclic tautomer, aldophosphamide (B1666838). nih.gov The inherent instability of these metabolites in aqueous solutions presents a significant analytical challenge. However, derivatization with this compound at physiological pH (7.4) and temperature (37°C) quantitatively converts them into their corresponding E and Z isomers of aldophosphamide O-methyl oxime. nih.govresearchgate.net

These resulting oxime derivatives exhibit several advantageous properties for analysis. They are stable within a pH range of 6-8, resisting both hydrolysis and the elimination of phosphoramide (B1221513) mustard, a secondary metabolite. nih.govresearchgate.net Furthermore, they can be efficiently extracted from aqueous media using organic solvents like chloroform (B151607) or ethyl acetate (B1210297). nih.govresearchgate.net This stability and extractability are crucial for accurate quantification in biological matrices. The derivatization process effectively "traps" the transient aldehyde group of aldophosphamide, preventing its further reaction and allowing for reliable measurement. nih.govaai.org This method has been successfully applied to measure 4-hydroxycyclophosphamide levels in mouse plasma using liquid chromatography-mass spectrometry (LC-MS). aai.org The process involves immediate treatment of blood samples with this compound hydrochloride to form the stable derivative with aldophosphamide, which is then extracted and analyzed. aai.org

Methodologies for Determination of Ketosteroid Hormones

The determination of ketosteroid hormones in various matrices, such as meat and biological fluids, is another significant application of this compound derivatization. nih.govdioxin20xx.orgresearchgate.net Ketosteroids possess a carbonyl group that can be derivatized to enhance their detectability and improve chromatographic separation, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. dioxin20xx.org The reaction of the keto group with this compound hydrochloride (often abbreviated as MOX) converts it into a methoxime (MO) derivative. dioxin20xx.orgmdpi.com

This derivatization is often the first step in a two-step protocol, followed by silylation of hydroxyl groups to form trimethylsilyl (TMS) ethers. dioxin20xx.orgmdpi.com This dual derivatization (MO-TMS) significantly improves the volatility and thermal stability of the steroids, making them suitable for GC-MS analysis. dioxin20xx.org The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. For instance, studies have shown that a reaction temperature of 80°C is optimal for the complete derivatization of the keto groups of certain steroids. dioxin20xx.orgmdpi.com

Liquid chromatography tandem mass spectrometry (LC-MS/MS) methods also benefit from this derivatization. nih.govresearchgate.net A method for quantifying ketosteroid hormones in meat involves derivatization with this compound, followed by analysis using multiple-reaction-monitoring (MRM) scan mode. nih.govresearchgate.net The use of isotopically labeled d3-methoxylamine as an internal standard allows for accurate and precise quantification. nih.govresearchgate.net This approach achieves good limits of detection (LOD) and quantification (LOQ), making it a competitive method for hormone analysis in food safety applications. nih.govresearchgate.net

Table 1: Optimized Derivatization Conditions for Ketosteroid Analysis This table is interactive. Users can sort and filter the data.

Analyte Type Derivatization Reagent(s) Technique Key Parameters Reference
Ketosteroid Hormones (e.g., E1, PROG) This compound hydrochloride (MOX), BSTFA GC-MS Reaction temperature optimized at 80°C. dioxin20xx.org
Ketosteroid Hormones in meat This compound, d3-methoxylamine (internal standard) LC-MS/MS (MRM) Extraction yield approx. 60%; accuracy 90-110%. nih.govresearchgate.net
Sterol Sulfates This compound hydrochloride in pyridine GC-MS Simultaneous deconjugation/MO derivatization at 80°C for 3-6 hours. mdpi.com

Spectroscopic Characterization Methods for this compound Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 31P-NMR for Isomer Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and isomeric analysis of this compound derivatives. Both ¹H-NMR and ³¹P-NMR have been instrumental in studying the derivatives of cyclophosphamide metabolites. nih.govresearchgate.net

¹H-NMR spectroscopy allows for the differentiation and quantification of the E and Z isomers of aldophosphamide O-methyl oxime, which are formed during the trapping reaction. nih.govresearchgate.net The chemical shifts of the protons adjacent to the C=N bond are distinct for each isomer, enabling their identification. For example, in the study of oxime ethers of quinuclidin-3-one, ¹H-NMR data was used to determine the ratio of (E) and (Z) isomers formed under different synthetic conditions. nih.gov Similarly, for other oxime derivatives, the chemical shifts of methylene (B1212753) protons attached to the imino group are used to assign the geometry of the isomers. researchgate.net

³¹P-NMR spectroscopy is uniquely suited for analyzing phosphorus-containing compounds like cyclophosphamide and its metabolites. nih.govnih.govnih.gov It was used to confirm the quantitative conversion of 4-hydroxycyclophosphamide and aldophosphamide to their O-methyl oxime derivatives. nih.gov The ³¹P-NMR spectra provide direct evidence of the reaction and can be used to monitor the stability of the resulting products. nih.gov These studies have been crucial in validating the use of this compound as a trapping agent in metabolic studies of cyclophosphamide. nih.govresearchgate.netnih.gov

UV/Vis Spectroscopy in Reaction Kinetic Studies

UV/Vis spectroscopy is a valuable technique for studying the kinetics of chemical reactions in solution. researchgate.netlcms.czsci-hub.se It measures the change in absorbance of a sample over time, which can be correlated to the concentration of reactants or products. lcms.cz This method has been employed to investigate the kinetics of the reaction between this compound and the nitroprusside ion, [Fe(CN)₅NO]²⁻. researchgate.net

In these studies, the reaction is monitored by observing the change in the UV/Vis spectrum as the reactants are converted into products. researchgate.net For the reaction with this compound, kinetic runs performed under pseudo-first-order conditions (with an excess of this compound) showed a linear correlation between the observed rate constant and the nucleophile concentration. researchgate.net The data allowed for the determination of the experimental rate constant (k_exp) and the activation parameters (ΔH# and ΔS#), providing insight into the reaction mechanism. researchgate.net UV/Vis spectroscopy's ability to monitor reactions in real-time makes it an essential tool for understanding the reactivity of this compound. lcms.czsci-hub.sejopir.in

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with the Attenuated Total Reflectance (ATR) sampling technique, is a powerful method for the characterization of this compound and its derivatives. researchgate.netmt.com ATR-FTIR allows for the direct analysis of solid and liquid samples with minimal preparation, making it highly convenient. mt.comspecac.com

This technique has been used as a complementary method in studies of the reaction between this compound and nitroprusside, helping to identify the reaction products. researchgate.net FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The formation of the C=N bond of the oxime derivative and the disappearance of the C=O band of the parent carbonyl compound can be monitored. tubitak.gov.tr ATR spectroscopy has also been used to monitor the progress of oxime ether synthesis reactions, providing a rapid and efficient means of tracking reaction completion. nih.gov The ease of use and the wealth of structural information provided make ATR-FTIR a valuable tool in studies involving this compound. mt.com

Mass Spectrometry (MS) and Isotopic Labeling Applications

Mass Spectrometry (MS) is a cornerstone of modern analytical chemistry and is extensively used in the analysis of this compound derivatives, often in conjunction with chromatographic separation techniques like GC or LC. nih.govdioxin20xx.orgresearchgate.netnih.gov MS provides information about the molecular weight and structure of the derivatized analytes.

In the analysis of ketosteroid hormones, GC-MS is a preferred technology due to its high separation and identification capabilities after the steroids are converted to their MO-TMS derivatives. dioxin20xx.org Similarly, LC-MS/MS is used for the high-throughput analysis of cyclophosphamide metabolites trapped with this compound. aai.orgsci-hub.se The MRM scan mode in tandem MS provides high sensitivity and selectivity for quantification. nih.govresearchgate.net

Isotopic labeling is a powerful technique used with MS to improve the accuracy of quantification and to elucidate reaction mechanisms. researchgate.netnih.govmdpi.com In the analysis of ketosteroids, d₃-O-methylhydroxylammonium chloride is used to create a labeled internal standard. nih.govresearchgate.net This standard, which has a mass shift compared to the unlabeled analyte derivative, allows for correction of variations in sample preparation and instrument response, an approach known as isotope dilution assay. mdpi.com Isotopic labeling has also been used to study reaction mechanisms, such as the reaction of this compound with ¹⁵NO-labeled nitroprusside, which helped to identify the nitrogen-containing products. researchgate.net

Table 2: Spectroscopic Data for this compound Reaction Analysis This table is interactive. Users can sort and filter the data.

Technique Application Key Findings Reference
¹H-NMR / ³¹P-NMR Isomer analysis of aldophosphamide O-methyl oxime Quantitative conversion to stable E and Z isomers confirmed. nih.govresearchgate.net
UV/Vis Spectroscopy Kinetic study of reaction with nitroprusside Determined rate law and activation parameters (k_exp = (4.1 ± 0.4) × 10⁻⁴ M⁻¹ s⁻¹ at 25°C). researchgate.net
ATR-FTIR Monitoring of oxime ether synthesis Rapid, real-time monitoring of reaction completion. nih.gov
LC-MS/MS Quantification of 4-hydroxycyclophosphamide Stable oxime derivative allows for sensitive quantification in plasma. aai.org
GC-MS / Isotope Labeling Determination of ketosteroid hormones MO-TMS derivatization improves analysis; d₃-labeled internal standards enhance accuracy. nih.govdioxin20xx.orgresearchgate.net

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful technique used to determine the ionization energies of molecules, providing insights into their electronic structure and molecular orbital energies. For this compound (CH₃ONH₂), PES studies have been crucial in understanding its conformational properties and the interactions between its lone pair orbitals.

Gaseous phase He(I) photoelectron spectra of this compound have been measured and analyzed. aip.orgaip.org These studies have resolved the spectra into multiple ionization bands, each corresponding to a specific p-type molecular orbital. aip.orgaip.org The most stable conformation of this compound in the gaseous state is the trans staggered form, and the interpretation of the photoelectron spectra is based on this conformation. aip.org

The vertical ionization energies for this compound have been determined from these spectra. The first two ionization bands, which are of particular interest, are assigned based on orbital-interaction considerations. aip.orgaip.org Subsequent bands are assigned with the aid of computational methods, such as CNDO/2 calculations. aip.orgaip.org

The determined ionization energies from various studies are summarized below. These values represent the energy required to remove an electron from different molecular orbitals of the this compound molecule.

Table 1: Vertical Ionization Energies of this compound

Ionization Energy (eV) Method Reference
9.55 PE Molder, Pikver, et al., 1983 nist.gov
10.28 PE Kimura and Katsumata, 1977 nist.gov
10.25 PE Rademacher and Freckmann, 1980 nist.gov

PE: Photoelectron Spectroscopy

A study by Kimura and Katsumata resolved the photoelectron spectrum of this compound into seven distinct ionization bands below 20 eV. aip.org The vertical ionization energies obtained from their analysis provide a detailed picture of the electronic structure.

Table 2: Vertical Ionization Energies and Orbital Assignments for this compound

Band Vertical Ionization Energy (eV) Main Orbital Character
1 9.55 n(N) - n(O)
2 10.28 n(N) + n(O)
3 12.0 σ(NO)
4 13.8 π(CH₃)
5 14.8 π(NH₂)
6 ~17.0 σ(CO)
7 ~17.0 σ(NH₂)

Source: Adapted from Kimura and Katsumata, 1977. aip.org

The first two bands are attributed to the nitrogen and oxygen lone pairs (n). The notation n(N) - n(O) and n(N) + n(O) refers to the anti-bonding and bonding combinations of these lone pair orbitals, respectively. The subsequent bands correspond to the ionization from sigma (σ) and pi (π) orbitals within the molecule. The overlap of the sixth and seventh bands around 17 eV suggests that the energy levels of the corresponding molecular orbitals are very close. aip.org

These detailed findings from photoelectron spectroscopy have been instrumental in validating theoretical models of the electronic structure and conformation of this compound.

Interactions in Biochemical Systems and Molecular Biology Research

Molecular Interactions with Nucleic Acids

O-Methylhydroxylamine's engagement with nucleic acids is a cornerstone of its biological activity, leading to direct modifications of nucleobases, the induction of genetic mutations, and influencing the chemical equilibrium of purine (B94841) structures.

This compound reacts with the nucleobases of DNA, with a pronounced effect on cytosine and a lesser, though significant, reaction with adenine (B156593). oup.comscispace.comresearcher.life The interaction with cytosine results in the formation of N4-methoxycytidine. oup.com This modification is a key factor in the mutagenic properties of this compound, as it disrupts the standard Watson-Crick base pairing. The altered cytosine residue can lead to misincorporation of bases during DNA replication, frequently causing C→T transitions. oup.com

The reaction with adenine is considerably slower but leads to the substitution of the amino group with an O-methylhydroxyamino group. ttu.ee This modification also has the potential to alter base-pairing properties. The optimal pH for these reactions is typically acidic, around 4 to 5, which facilitates the modification of the heterocyclic bases. ttu.eeresearchgate.net The amino group of guanosine, however, does not appear to be significantly modified by this compound under similar conditions. ttu.ee

NucleobaseReaction ProductConsequence
CytosineN4-methoxycytidineInduces C→T transitions during DNA replication. oup.com
AdenineN6-methoxyadenosineAlters base-pairing properties. oup.comttu.ee

The chemical modifications of nucleobases by this compound have been shown to be highly mutagenic in various biological systems, including bacteriophages. nih.govchemicalbook.com Studies on phage systems, such as phage Sd and phage lambda, have demonstrated that this compound can induce direct mutations. chemicalbook.comnih.gov The primary mechanism for this mutagenesis is believed to be errors during the replication of the phage genome. nih.govpharmacompass.com These replication errors likely stem from the incorporation of enzymatically modified precursors into the DNA. nih.govpharmacompass.com

Research on phage Sd has shown a correlation between the chemical changes in the phage genome and the extent of phage inactivation by this compound. chemicalbook.com The mutagenic effect is potent, leading to an increased frequency of reversions in amber mutations. nih.gov These findings underscore the role of this compound as a powerful tool for inducing genetic alterations in experimental systems.

This compound can influence the tautomeric equilibrium of purines, which is a contributing factor to its mutagenic mechanism. nih.govpharmacompass.com Tautomers are structural isomers of chemical compounds that readily interconvert. For purine bases like adenine, a shift in the tautomeric form from the common amino form to the rarer imino form can alter its hydrogen bonding capabilities.

The reaction of this compound with adenosine (B11128) can cause a shift in this equilibrium. nih.govpharmacompass.com This tautomeric shift is believed to be a key reason for the specific changed base pairing observed, ultimately leading to transition mutations. nih.govpharmacompass.com By modifying the purine structure, this compound favors a tautomeric state that can mispair with other bases during DNA replication.

Induction of Genetic Mutations and Replication Errors in Phage Systems

Modulation of DNA Repair Pathways

Beyond its direct interactions with nucleic acids, this compound significantly impacts cellular processes by modulating DNA repair pathways, particularly the Base Excision Repair (BER) pathway.

This compound is a potent inhibitor of the Base Excision Repair (BER) pathway. nih.govmedchemexpress.comechemi.commycancergenome.orgscirp.org The BER pathway is a crucial cellular mechanism for repairing damaged DNA bases. The process involves the removal of the damaged base by a DNA glycosylase, which creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. echemi.com

This compound exerts its inhibitory effect by covalently binding to these AP sites. nih.govechemi.commycancergenome.org This binding stabilizes the AP site, forming a lesion that blocks the subsequent steps of the BER pathway. echemi.com Specifically, it can bind to the 3' hydroxyl groups left after the excision of the damaged base by enzymes like 3-methylpurine-DNA glycosylase (MPG). chemicalbook.commedchemexpress.com The formation of these this compound-AP site complexes prevents the completion of the repair process.

Mechanism StepRole of this compoundReference
Formation of AP SiteA DNA glycosylase removes a damaged base. echemi.com
Binding to AP SiteThis compound covalently binds to the aldehydic group of the open-ring form of the AP site. nih.govechemi.commycancergenome.org
Inhibition of RepairThe stable complex prevents further processing by BER enzymes. chemicalbook.commedchemexpress.com

The inhibition of the BER pathway by this compound has significant consequences for the integrity of DNA strands. By preventing the repair of AP sites, the accumulation of these lesions can lead to an increase in DNA strand breaks. nih.govechemi.commycancergenome.org Unrepaired AP sites are unstable and can lead to single-strand breaks through spontaneous hydrolysis or enzymatic action.

In research models, this disruption of DNA repair can lead to the blockage of DNA replication and transcription. nih.gov The accumulation of DNA damage and strand breaks can ultimately trigger apoptosis, or programmed cell death. nih.govechemi.commycancergenome.org This property of this compound to induce DNA damage and inhibit its repair makes it a subject of interest in studies aiming to understand and manipulate cellular responses to DNA damage.

Research on Enzymatic Activities

Studies on Uracil-DNA Glycosylase and AP Endodeoxyribonuclease

This compound, also known as methoxyamine, has been utilized as a tool in the study of the base-excision repair (BER) pathway, specifically concerning the activities of uracil-DNA glycosylase (UNG) and apurinic/apyrimidinic (AP) endodeoxyribonuclease. Research indicates that methoxyamine does not interfere with the activity of uracil-DNA glycosylase. researchgate.netresearchgate.net UNG is the enzyme responsible for recognizing and cleaving the glycosidic bond of uracil (B121893) bases that have been mistakenly incorporated into DNA, which creates an AP site. nih.gov

Following the action of UNG, the resulting AP site is typically cleaved by an AP endodeoxyribonuclease. nih.gov However, methoxyamine can be used to block these AP sites. researchgate.netresearchgate.net It covalently binds to the abasic site, stabilizing it and preventing its degradation by AP endonucleases that might be present, particularly in crude enzyme preparations. researchgate.netnih.govacs.org This reaction allows researchers to study the formation of AP sites in isolation. researchgate.netresearchgate.net The number of methoxyamine-reacted AP sites has been shown to be equal to the amount of uracil released by UNG, providing a method to quantify the glycosylase activity. researchgate.netresearchgate.net This protective effect is reversible, as the methoxyamine can be removed by acetaldehyde. researchgate.net While this compound is a useful tool for studying these enzymes, some studies have noted that it had low efficiency in being recognized as a damaged base itself by certain viral DNA glycosylases like T4 endonuclease V. nih.gov

Targeting of Ribonucleotide Reductase (RNR) in Bacterial Systems

Ribonucleotide reductase (RNR) is a critical enzyme in all living organisms as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for both DNA replication and repair. plos.orgresearchgate.net This function makes RNR a significant target for inhibiting cell proliferation, and consequently, an attractive target for antimicrobial agents. plos.orgacs.org Bacterial RNRs often present substantial differences from their eukaryotic counterparts, which allows for the development of selective inhibitors. plos.org

Mechanisms of RNR Inhibition by this compound Derivatives

This compound (M-HA) and its derivatives function as radical scavengers to inhibit RNR activity. plos.orgacs.org The catalytic process of class I RNRs, which are common in bacteria, depends on a stable tyrosyl free radical located on their small subunit (termed R2, NrdB, or NrdF). plos.orgacs.orgnih.gov This radical is indispensable for initiating the reduction of ribonucleotides. acs.org

The primary mechanism of inhibition by this compound involves the quenching of this essential tyrosyl free radical. plos.org By scavenging the radical, this compound effectively halts the catalytic cycle of the enzyme, which in turn ceases DNA synthesis and inhibits bacterial proliferation. acs.orgtoku-e.com Research has identified the N-hydroxylamine moiety (NH-OH) as the key functional group responsible for this radical scavenging activity. acs.org Studies have demonstrated that this compound can selectively inhibit bacterial RNR without significantly affecting the mammalian enzyme, highlighting its potential as a specific antibacterial agent. acs.orgnih.gov

Comparative Studies with Other Radical Scavengers

The inhibitory efficacy of this compound (M-HA) has been evaluated in comparison to other known radical scavenger compounds, such as hydroxylamine (B1172632) (HA) and hydroxyurea (B1673989) (HU). In studies against Bacillus anthracis, M-HA and HA were found to be significantly more potent inhibitors of bacterial growth than HU. nih.gov B. anthracis is several orders of magnitude more sensitive to HA and M-HA than to HU. nih.gov

Specifically, the tyrosyl radical of the B. anthracis NrdF subunit is substantially more sensitive to scavenging by M-HA compared to the radical in the mouse R2 subunit, demonstrating high selectivity. nih.gov In contrast, other radical scavengers like methoxyamine and resveratrol (B1683913) showed no scavenging activity against the B. anthracis NrdF, while a compound like p-methoxyphenol was equally effective against both the bacterial and mouse enzymes. nih.gov

Comparative Efficacy of Radical Scavengers Against Bacterial Growth
CompoundTarget OrganismLD50 (mM)Notes
This compound (M-HA)Bacillus anthracis0.17Highly effective compared to HU. nih.gov
This compound (M-HA)Escherichia coli0.3 nih.gov
Hydroxylamine (HA)Bacillus anthracis0.06Most potent of the three against B. anthracis. nih.gov
Hydroxylamine (HA)Escherichia coli0.3 nih.gov
Hydroxyurea (HU)Bacillus anthracis59Significantly less effective against B. anthracis. nih.gov
Hydroxyurea (HU)Escherichia coli3 nih.gov

Effects on Bacterial Growth and Biofilm Formation in Research Models

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. plos.org Research has highlighted its remarkable efficacy against Mycobacterium bovis BCG and Pseudomonas aeruginosa. plos.org

A critical aspect of bacterial infections is the formation of biofilms, which are communities of bacteria that exhibit increased resistance to antimicrobial agents. plos.orgub.edu this compound has been shown to be effective not only in inhibiting the formation of new biofilms but also in disassembling pre-formed ones. plos.org In a research model using P. aeruginosa, continuous treatment with this compound led to a significant reduction in biofilm formation. plos.org For instance, a concentration of 5.2 μg/mL resulted in an approximately 60% reduction in biofilm after three days. plos.org Higher concentrations were shown to completely arrest bacterial growth, thereby preventing any biofilm formation. plos.org

Dose-Dependent Inhibition of P. aeruginosa Biofilm Formation by Hydroxylamine Derivatives (24h)
CompoundConcentration (µg/mL)Biofilm Inhibition (%)
This compound (M-HA)5.2~20%
20.6~50%
82.5100% (Growth arrested) plos.org
Hydroxylamine (HA)5.2~60%
10.3~80%
20.6100% (Growth arrested) plos.org
Hydroxyurea (HU)20.6~10%
41.2~40%
82.5100% (Growth arrested) plos.org

Emerging Research Avenues and Future Directions in O Methylhydroxylamine Chemistry

Development of Novel O-Methylhydroxylamine-Based Reagents for Specific Transformations

The development of novel reagents derived from this compound is a burgeoning area of research, aimed at introducing specific functionalities into complex molecules with high precision and efficiency. These new reagents are designed to overcome the limitations of existing methods and to open up new synthetic possibilities.

One area of focus is the creation of reagents for α-functionalization of carbonyl compounds. For instance, researchers have developed reagents for incorporating carbonate and carbamate (B1207046) functionalities by modifying the N-Boc-N-methyl hydroxylamine (B1172632) scaffold. cardiff.ac.uk By reacting this precursor with reagents like phenyl chloroformate or 10H-phenothiazine-10-carbonyl chloride, new carbonate and carbamate derivatives are generated, which can then be used to introduce these groups alpha to a carbonyl. cardiff.ac.ukcardiff.ac.uk Another example is the development of N-methyl-O-benzoyl hydroxylamine hydrochloride, which has been investigated for its utility in α-oxygenation reactions. cardiff.ac.uk

The synthesis of functionalized hydroxylamines that act as versatile building blocks is also a significant research direction. O-Allyl-N-methylhydroxylamine hydrochloride, for example, serves as a valuable precursor for creating more complex hydroxylamine derivatives and for introducing allyl groups onto carbonyl compounds via oxime formation. smolecule.com This versatility makes it a key component in accessing a diverse range of nitrogen-containing compounds. smolecule.com The development of such reagents is crucial for expanding the synthetic toolbox available to organic chemists.

Reagent ClassPrecursorTarget TransformationReference
Carbonate/Carbamate ReagentsN-Boc-N-methyl hydroxylamineα-Carbonation/Carbamation of carbonyls cardiff.ac.ukcardiff.ac.uk
α-Oxygenation ReagentsN-methyl-O-benzoyl hydroxylamineα-Oxygenation of carbonyls cardiff.ac.uk
Allylated Oxime PrecursorsO-Allyl-N-methylhydroxylamineSynthesis of O-allyloximes and complex hydroxylamines smolecule.com

Exploration of New Catalytic Systems for this compound-Mediated Reactions

Catalysis is at the heart of modern synthetic chemistry, and the development of new catalytic systems for reactions involving this compound is a key research priority. These efforts are focused on improving reaction efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed reactions have shown considerable promise. For example, palladium catalysts are used in carbonylation reactions where this compound acts as a nucleophile to form 17-(N-methoxy-carbamoyl) structures. mdpi.com Another significant area is the enantioselective hydroamination of β-nitrostyrene with methoxyamine, which can be achieved using a noncovalent hybrid catalyst of Pd(phen)(OAc)2 and salmon-testes DNA (st-DNA). rsc.org

Iron-based catalysts are also being explored for their potential in mediating transformations of hydroxylamine derivatives. The pentacyanoferrate(II) complex, [Fe(CN)5H2O]3−, has been shown to catalytically disproportionate N-methylhydroxylamine. This process involves the initial coordination of the hydroxylamine to the iron center, leading to the formation of various products, including bound nitrosomethane.

Furthermore, iridium and nickel catalysts have been identified as highly efficient for the selective reduction of oximes to their corresponding hydroxylamines, a reaction of fundamental importance in synthetic chemistry. nih.govresearchgate.net In a different vein, hypervalent iodine catalysis, using peracetic acid as an environmentally benign co-oxidant, has been successfully employed for C–H amination reactions to produce dibenzoxazepinones. mdpi.com

Catalytic SystemReaction TypeSubstrate/ReagentKey FindingReference
Palladium(II)/st-DNAEnantioselective Hydroaminationβ-Nitrostyrene, MethoxyamineFormation of chiral N-(1-aryl-2-nitroethyl)-O-methylhydroxylamines rsc.org
[Fe(CN)5H2O]3−Catalytic DisproportionationN-methylhydroxylamineFormation of alkylamines and oxidized products via radical intermediates
Iridium(III) ComplexesOxime HydrogenationKetoximes, AldoximesSelective C=N reduction to form secondary hydroxylamines nih.gov
Nickel/Ligand SystemAsymmetric Oxime ReductionKetoximesAsymmetric synthesis of N,O-disubstituted hydroxylamines researchgate.net
μ-Oxo Hypervalent Iodine/Peracetic AcidC-H AminationBiaryl carboxamidesCatalytic C-N bond formation to yield dibenzoxazepinones mdpi.com

Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems involving this compound. These theoretical studies provide deep insights into reaction mechanisms, transition states, and reactivity patterns that are often difficult to probe experimentally.

DFT calculations have been instrumental in elucidating complex reaction mechanisms. For example, studies on the reaction between N-methylhydroxylamine and the compound I reactive species of cytochrome P450 have shown that H-abstraction from the hydroxyl group is the most favorable pathway for the formation of the nitrosoalkane intermediate. ntu.edu.sg Similarly, the mechanism of palladium-catalyzed hydroamination has been investigated using DFT to map out the thermochemistry of the catalytic cycle, including the optimization of reactants, transition states, and products. rsc.org The E/Z isomerization of nitrones, a phenomenon with significant implications for their cycloaddition chemistry, has also been studied computationally, revealing that bimolecular processes have lower energy barriers than unimolecular pathways. csic.es

Beyond mechanism elucidation, computational models are used to predict reactivity. Local density functional descriptors, such as Fukui functions and local softness, have been effectively used to probe reactive centers and predict the site selectivity of protonation in molecules with multiple potential protonation sites, including this compound. researchgate.net Such predictive models are crucial for designing new reactions and understanding the intrinsic properties of molecules.

Computational MethodSystem/Reaction StudiedKey InsightReference
Density Functional Theory (DFT)N-methylhydroxylamine + Cytochrome P450H-abstraction from the O-H group is the most favorable pathway for nitrosoalkane formation. ntu.edu.sg
DFTPd-catalyzed hydroamination of β-nitrostyreneElucidation of the Gibbs free energy profile for the catalytic cycle. rsc.org
DFTE/Z Isomerization of nitronesBimolecular mechanisms are energetically more favorable than unimolecular rotation or oxaziridine (B8769555) intermediates. csic.es
DFT (Local Descriptors)Protonation of this compoundPrediction of the most reactive atomic site (nucleophilicity) for protonation. researchgate.net

Expanding Applications in Material Science through this compound Derivatives

The unique reactivity of the aminooxy group in this compound makes it a valuable tool for polymer and material science, particularly for the synthesis of functional materials through "click" chemistry and post-polymerization modification.

This compound is used to functionalize polymers, creating materials with tailored properties for biological applications. For example, polymers with reactive side chains can be synthesized and subsequently reacted with this compound to form stable oxime bond conjugates. nih.gov This strategy has been used to create well-defined polymer-drug carriers. nih.gov Similarly, N-methylaminooxy functionalized polypeptides have been developed for the efficient synthesis of neoglycoconjugates, which are important for mimicking natural glycan presentation. escholarship.org

The formation of oxime linkages is also central to the construction of complex polymer architectures. Telechelic polymers end-capped with a norbornene group via an oxime "click" reaction with 5-norbornene-2-endo-O-methylhydroxylamine have been used as macroinitiators. nih.gov This approach allows for the synthesis of miktoarm H-shaped copolymers through a one-pot "ROMPing in and out" strategy. nih.gov

Furthermore, this compound derivatives are key to creating multi-functional polymers. Copolymers containing aldehyde groups can be reacted with N-methylhydroxylamine to generate nitrone-bearing polymers. scispace.comresearchgate.net These nitrone moieties can then participate in strain-promoted 1,3-dipolar cycloadditions, a powerful metal-free ligation strategy for attaching various functional molecules to the polymer backbone. scispace.comresearchgate.net

Further Elucidation of Molecular Interactions in Complex Biological Research Systems

This compound and its derivatives are increasingly being used as chemical tools to probe and understand complex biological processes at the molecular level. Their ability to react selectively with specific biological molecules or to act as inhibitors provides unique insights into cellular functions and disease mechanisms.

A significant application is in the development of molecular probes. For instance, methyl N,O-hydroxylamine linkers have been incorporated into fragments of bacterial peptidoglycan (PG), such as muramyl dipeptide (MDP). nih.gov These modified PG fragments serve as accessible probes to study the interactions between bacterial cell wall components and host immune receptors like Nod2. nih.gov The aminooxy group also provides a handle for further bioconjugation to fluorophores or affinity tags, expanding the toolbox for studying the innate immune system. nih.gov In another application, a rhodamine-nitroxide probe reacts with hydroxyl radicals to produce this compound, allowing for the sensitive detection and imaging of these reactive oxygen species in living cells. nih.gov

This compound hydrochloride (methoxyamine) itself has been identified as a potent inhibitor of the base excision repair (BER) pathway. chemicalbook.commedchemexpress.com It functions by binding directly to apurinic/apyrimidinic (AP) sites in DNA, which are formed after a damaged base is removed. chemicalbook.commedchemexpress.com This action blocks the subsequent steps of DNA repair, which can enhance the therapeutic efficacy of DNA-damaging agents used in cancer therapy. medchemexpress.com Understanding these interactions at a molecular level is crucial for developing new therapeutic strategies. The interaction of methoxyamine with DNA has also been studied in the context of mutagenesis, where it can cause replication errors. nih.gov

Q & A

Q. What are the established methods for synthesizing O-Methylhydroxylamine and its hydrochloride salt in laboratory settings?

this compound and its hydrochloride salt are synthesized via:

  • O-Alkylation of hydroxylamine derivatives : Reacting hydroxylamine with methylating agents like methyl iodide under basic conditions .
  • Methanolysis of hydroxylamine sulfonate esters : A high-yield method for producing this compound hydrochloride .
  • Triphosgene-mediated synthesis : Used in conjunction with other reagents (e.g., triethylamine) for controlled reactions, as seen in macrolide antibiotic synthesis .

Q. How should researchers characterize the purity and structural identity of this compound derivatives?

  • Spectroscopic techniques :
    • NMR : Confirm structural identity via characteristic peaks (e.g., methoxy group at ~3.3 ppm in 1^1H NMR) .
    • HPLC : Assess purity (>95% by GC) using reverse-phase columns .
  • Physical properties : Melting point analysis (e.g., this compound hydrochloride melts at 182–185°C) .
  • Elemental analysis : Verify empirical formulas (e.g., C8_8H11_{11}NO2_2 for substituted derivatives) .

Q. What safety protocols are critical when handling this compound hydrochloride in laboratory environments?

  • Personal protective equipment (PPE) :
    • Nitrile gloves (tested for permeation resistance) and lab coats .
    • Respiratory protection for prolonged exposure .
  • Emergency measures :
    • Skin/eye contact: Flush with water for 15 minutes .
    • Ingestion: Seek immediate medical help; do not induce vomiting .
  • Storage : Keep containers sealed and store below -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in nucleophilic substitution reactions?

  • Parameter optimization :
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
    • Temperature : Reactions often proceed at 0–25°C to minimize side products .
    • Catalysts : Use bases like triethylamine to deprotonate hydroxylamine and accelerate reactivity .
  • Experimental design : Follow journal guidelines for replicability, including detailed descriptions of reaction stoichiometry and workup procedures .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

  • Cross-validation : Compare results across multiple analytical methods (e.g., LC-MS and 13^{13}C NMR) .
  • Control experiments : Test solvent purity and exclude trace metal contaminants that may catalyze side reactions .
  • Computational modeling : Use DFT calculations to predict solvent effects on reaction pathways .

Q. How is this compound used in synthesizing heterocyclic compounds, and what mechanistic insights are critical?

  • Application example : In the synthesis of oximes and isoquinoline derivatives, this compound reacts with α-ketoesters to form Z/E isomers, requiring strict control of stereochemistry (Scheme 19, ).
  • Mechanistic studies : Photoelectron spectroscopy reveals electron density shifts in the hydroxylamine group, influencing nucleophilic attack efficiency .

Q. What analytical techniques are prioritized for studying reaction mechanisms involving this compound?

  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy or quenching experiments .
  • Isotopic labeling : Use 15^{15}N-labeled this compound to trace reaction intermediates .
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm bonding patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.